H-D-CHA-Ala-Arg-pNA (diacetate)
説明
BenchChem offers high-quality H-D-CHA-Ala-Arg-pNA (diacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-CHA-Ala-Arg-pNA (diacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H46N8O9 |
|---|---|
分子量 |
638.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |
InChIキー |
GOOYGVMAIMOCLQ-AWFQOOCHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Mechanism of action for H-D-CHA-Ala-Arg-pNA diacetate
Technical Guide for Assay Development & Kinetic Analysis[1]
Executive Summary
H-D-CHA-Ala-Arg-pNA diacetate is a highly specific, synthetic chromogenic substrate designed for the quantitative determination of Plasma Kallikrein (PK) activity.[1] Its molecular architecture incorporates D-Cyclohexylalanine (CHA) at the P3 position, enhancing hydrophobic interaction with the enzyme's S3 subsite while reducing susceptibility to degradation by non-target proteases. Upon hydrolysis by the target enzyme, the substrate releases p-nitroaniline (pNA), allowing for real-time spectrophotometric monitoring at 405 nm.[2][3][4][5][6]
This guide details the physicochemical mechanism, kinetic rationale, and validated experimental protocols for utilizing this substrate in drug discovery and hemostasis research.
Part 1: Molecular Architecture & Chemical Logic
The efficacy of H-D-CHA-Ala-Arg-pNA relies on its ability to mimic the natural cleavage site of High Molecular Weight Kininogen (HMWK), the physiological substrate of plasma kallikrein.
1.1 Structural Components
The substrate consists of three distinct functional domains:
| Component | Chemical Identity | Function |
| P3 Position | D-CHA (D-Cyclohexylalanine) | A non-natural, hydrophobic amino acid. It mimics Phenylalanine (Phe) but offers a saturated ring structure, increasing affinity for the hydrophobic S3 pocket of Kallikrein and preventing recognition by aminopeptidases (due to D-stereochemistry). |
| P2 Position | Ala (Alanine) | Provides a small, neutral spacer that positions the scissile bond correctly within the active site without creating steric hindrance. |
| P1 Position | Arg (Arginine) | A basic residue essential for binding to the S1 specificity pocket (Asp189) of serine proteases like Kallikrein. |
| Reporter | pNA (p-Nitroaniline) | The chromophore leaving group.[2][3][4][5][6][7] Attached via an amide bond to the C-terminus of Arginine. |
| Salt Form | Diacetate | Ensures solubility in aqueous buffers while maintaining stability during lyophilized storage. |
1.2 The "Lock and Key" Specificity
While many serine proteases (Thrombin, Plasmin, FXa) cleave after Arginine, the D-CHA-Ala-Arg sequence is optimized for Plasma Kallikrein.
-
vs. Thrombin: Thrombin prefers bulky hydrophobic residues at P2 (e.g., Proline in Pro-Phe-Arg). The small Alanine at P2 in this substrate reduces Thrombin cross-reactivity.
-
vs. Plasmin: The bulky CHA group restricts access to the Plasmin active site, which prefers Lysine or less sterically demanding hydrophobic groups.
Part 2: The Kinetic Mechanism
The reaction follows standard Michaelis-Menten kinetics for amidolytic hydrolysis.
2.1 Reaction Pathway
The catalytic triad of Plasma Kallikrein (His-57, Asp-102, Ser-195) executes a nucleophilic attack on the amide bond between Arginine and pNA.
-
Binding (
): The substrate enters the active site; the Arg guanidino group anchors to Asp-189. -
Acylation (
): Ser-195 attacks the carbonyl carbon of the Arg-pNA bond, forming a tetrahedral intermediate. The bond breaks, releasing free pNA (Yellow). -
Deacylation (
): Water hydrolyzes the acyl-enzyme intermediate, releasing the peptide moiety (H-D-CHA-Ala-Arg-OH) and regenerating the enzyme.
Chemical Equation:
2.2 Visualization of Mechanism
The following diagram illustrates the catalytic workflow and signal generation.
Caption: Catalytic hydrolysis of H-D-CHA-Ala-Arg-pNA by Plasma Kallikrein, resulting in chromophore release.
Part 3: Experimental Protocol (Validated)
This protocol is designed for a 96-well microplate format. It is self-validating through the inclusion of blanks and standard curves.
3.1 Reagent Preparation
-
Buffer (Assay Buffer): 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C. (Optional: Add 0.1% BSA to prevent enzyme adsorption to plastic).
-
Substrate Stock: Dissolve H-D-CHA-Ala-Arg-pNA diacetate in sterile distilled water to 4 mM. Store at -20°C in dark aliquots.
-
Stop Solution: 20% Acetic Acid or 1% Citric Acid.
3.2 Assay Workflow
| Step | Component | Volume ( | Notes |
| 1 | Buffer | 100 | Pre-warm to 37°C. |
| 2 | Sample/Enzyme | 50 | Plasma or purified Kallikrein. |
| 3 | Incubation | - | Incubate 2-5 min at 37°C to equilibrate. |
| 4 | Substrate (Start) | 50 | Add 4 mM stock (Final conc: 1 mM). |
| 5 | Measurement | - | Kinetic: Read OD405 every 30s for 10 min.Endpoint: Incubate 10 min, add 50 |
3.3 Protocol Visualization
Caption: Step-by-step workflow for kinetic or endpoint determination of Kallikrein activity.
Part 4: Data Analysis & Calculation
To ensure scientific integrity, activity must be calculated using the extinction coefficient of pNA rather than arbitrary units.
4.1 The Formula
- : Change in absorbance per minute (linear range).
- : Total reaction volume (mL).
-
: Extinction coefficient of pNA (
at 405 nm). -
: Light path length (cm). Note: In 96-well plates, this depends on volume; typically ~0.6 cm for 200
L. - : Volume of enzyme sample added (mL).
4.2 Troubleshooting & Validation (Self-Correction)
-
High Background: If the blank (Buffer + Substrate) turns yellow, the substrate has degraded. Fresh stock is required.
-
Non-Linearity: If
decreases over time, substrate depletion (>10% consumed) or product inhibition has occurred. Dilute the enzyme.[8] -
Inner Filter Effect: At substrate concentrations >2 mM, optical density may deviate from Beer's Law. Keep final concentration near
(approx 0.5 - 1.0 mM).
References
-
Amundsen, E., et al. (1979). Chromogenic Substrate Assays for Plasma Kallikrein. In: Kinins II: Biochemistry, Pathophysiology, and Clinical Aspects.[3][5][9]
-
Friberger, P. (1982).[3] Chromogenic Peptide Substrates: Their Use for the Assay of Factors in the Fibrinolytic and Plasma Kallikrein-Kinin Systems. Scandinavian Journal of Clinical and Laboratory Investigation.
-
MedChemExpress. (2024). H-D-CHA-Ala-Arg-pNA Product Datasheet & Specificity.
-
Cayman Chemical. (2024). Serine Protease Substrate Profiling and Kinetics.
Sources
- 1. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. endotell.ch [endotell.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. H-D-CHG-Ala-Arg-pNA.2AcOH(Substrate Th-1)|DC Chemicals [dcchemicals.com]
- 8. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Specificity & Kinetics of H-D-CHA-Ala-Arg-pNA for Serine Proteases
This guide details the specificity, kinetics, and application of the chromogenic substrate H-D-CHA-Ala-Arg-pNA (commonly known as Spectrozyme® TH or Pefachrome® TH 5251). It is designed for researchers requiring high-fidelity measurement of Thrombin (Factor IIa) activity.
Executive Summary
H-D-CHA-Ala-Arg-pNA (D-Cyclohexylalanyl-L-alanyl-L-arginine-p-nitroanilide) is a highly specific chromogenic substrate engineered for the quantitative determination of Thrombin (EC 3.4.21.5). Unlike broad-spectrum arginine substrates, the incorporation of the non-natural amino acid D-Cyclohexylalanine (D-CHA) at the P3 position optimizes hydrophobic interaction with the thrombin S3 apolar binding pocket, significantly enhancing selectivity over related serine proteases like Factor Xa and Plasmin.
Primary Utility:
-
Direct Thrombin Activity Assays (Kinetic & End-point).
-
Thrombin Generation Assays (TGA) in plasma.[1]
-
Inhibitor Screening (e.g., Hirudin, Argatroban, Antithrombin III).
Molecular Architecture & Mechanism
The specificity of H-D-CHA-Ala-Arg-pNA is dictated by its tripeptide sequence, which mimics the natural cleavage site of Fibrinogen (the physiological substrate of thrombin), but with structural modifications to enhance catalytic efficiency (
Structural Logic (The "S-Pocket" Fit)
Serine proteases recognize substrates via a lock-and-key mechanism involving subsites (S1, S2, S3) on the enzyme and corresponding residues (P1, P2, P3) on the substrate.
-
P1 Position (Arg): The L-Arginine residue is essential for binding to the S1 specificity pocket , anchored by a salt bridge to Asp189 at the bottom of the thrombin active site.
-
P2 Position (Ala): The small, neutral L-Alanine residue fits the restricted S2 pocket of thrombin, preventing steric hindrance common with bulkier residues that might favor other proteases like Kallikrein.
-
P3 Position (D-CHA): The D-Cyclohexylalanine is the critical specificity determinant. It mimics D-Phenylalanine (found in substrate S-2238) but possesses a saturated cyclohexyl ring. This increases lipophilicity and structural rigidity, optimizing van der Waals interactions with the S3 hydrophobic pocket (typically lined by Trp215 and Phe227 in thrombin).
Hydrolysis Mechanism
Upon binding, the catalytic triad of Thrombin (His57, Asp102, Ser195) attacks the amide bond between Arginine and the p-nitroaniline (pNA) group.
Reaction:
The release of free p-nitroaniline (pNA) results in a colorimetric shift measurable at 405 nm .
Figure 1: Mechanism of action. The D-CHA residue ensures high-affinity binding to Thrombin's S3 pocket, leading to specific cleavage and signal generation.
Enzymatic Specificity & Kinetic Profile[1][2]
While H-D-CHA-Ala-Arg-pNA is optimized for Thrombin, understanding its kinetic constants relative to other proteases is vital for assay validation.
Kinetic Constants (Human Thrombin)
The substrate exhibits "fast" kinetics, making it suitable for both initial rate and endpoint methods.
| Parameter | Value (Approx.) | Significance |
| 14 – 20 µM | Low | |
| 80 – 130 s⁻¹ | High turnover number allows for sensitive detection of picomolar enzyme levels. | |
| Specificity Constant ( | ~5 – 7 x 10⁶ M⁻¹s⁻¹ | Comparable to the "gold standard" substrate S-2238 (D-Phe-Pip-Arg-pNA). |
Cross-Reactivity Profile
The "Ala" at P2 and "D-CHA" at P3 provide a specific filter against other coagulation factors.
-
Factor Xa: Negligible activity. FXa prefers Ile-Glu-Gly-Arg (S-2222). The bulky/hydrophobic P3 of CHA-Ala-Arg is poorly tolerated by FXa.
-
Plasmin: Low to Moderate cross-reactivity. Plasmin has broader specificity for Lys/Arg, but H-D-CHA-Ala-Arg is significantly less sensitive to Plasmin than substrates like S-2251 (Val-Leu-Lys).
-
Kallikrein: Very low activity. Plasma Kallikrein requires Pro-Phe-Arg (S-2302). The absence of Proline at P3/P2 excludes Kallikrein binding.
-
Trypsin: High cross-reactivity (Universal serine protease). Note: Samples must be free of pancreatic trypsin, or trypsin inhibitors (e.g., Soybean Trypsin Inhibitor) must be used if contamination is suspected.
Figure 2: Specificity profile. Green indicates the intended target; Red indicates minimal cross-reactivity; Yellow indicates potential interference.
Experimental Protocol: Thrombin Activity Assay
This protocol is a self-validating system for measuring Thrombin activity in purified systems or plasma fractions.
Reagents & Preparation
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption), pH 8.4 (Optimal for Thrombin).
-
Substrate Stock: Reconstitute H-D-CHA-Ala-Arg-pNA in sterile, distilled water to 2–4 mM . Store at 4°C (stable for 1 week) or -20°C (stable for months).
-
Stop Solution: 20% Acetic Acid (for endpoint assays).
Workflow
Step 1: Equilibration Pipette 100 µL of Buffer into a 96-well microplate (polystyrene, flat bottom). Add 50 µL of Sample (containing Thrombin). Control: Use known Thrombin standards (e.g., 0.1 – 5.0 NIH Units/mL) to generate a standard curve.
Step 2: Substrate Addition
Add 50 µL of Substrate Stock (pre-warmed to 37°C).
Final Substrate Concentration: ~0.5 – 1.0 mM (Ensure
Step 3: Incubation & Measurement
-
Kinetic Method (Recommended): Immediately place in a plate reader at 37°C. Measure Absorbance at 405 nm every 30 seconds for 10 minutes. Calculate
. -
Endpoint Method: Incubate at 37°C for exactly 5–10 minutes. Add 50 µL Stop Solution (Acetic Acid). Read End-point Absorbance at 405 nm.
Calculation
- (Extinction Coeff. of pNA): ~10.4 mM⁻¹cm⁻¹ (check specific reader pathlength).
- : Pathlength (usually 0.6–0.7 cm for 200 µL in 96-well plate).
Applications in Drug Development[3][4]
Antithrombin (ATIII) Assay
Used to measure heparin cofactor activity.[2][3]
-
Principle: Incubate Plasma (ATIII source) + Excess Thrombin + Heparin.
-
Reaction: ATIII inhibits Thrombin. Residual Thrombin is measured using H-D-CHA-Ala-Arg-pNA.
-
Result: Inverse relationship; Lower absorbance = Higher ATIII activity.
Direct Thrombin Inhibitor (DTI) Screening
Ideal for screening anticoagulants like Argatroban , Dabigatran , or Hirudin .
-
Protocol: Pre-incubate Thrombin with the inhibitor candidate. Add substrate.[2][4][5][6]
-
Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine
. The high affinity ( ) allows for sensitive competition assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Spontaneous hydrolysis or old substrate. | Store substrate at -20°C. Keep pH < 9.0. |
| Non-Linear Kinetics | Substrate depletion. | Dilute enzyme sample or reduce incubation time. Ensure |
| Low Sensitivity | pH mismatch. | Adjust buffer to pH 8.4. Thrombin activity drops significantly below pH 7.0. |
| Interference | Turbidity in plasma samples. | Use "Kinetic Mode" (slope) rather than endpoint to cancel out static turbidity. |
References
-
MedChemExpress. (2024). H-D-CHA-Ala-Arg-pNA: Thrombin Substrate Product Information. Retrieved from
- Lottenberg, R., et al. (1983). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.
-
Enzyme Research Laboratories. (2024). Pefachrome TH 5251 Specificity Data. Retrieved from [7]
-
Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. Retrieved from
-
Diapharma. (2024). Chromogenic Substrate Specificity Guide. Retrieved from [1]
Sources
- 1. diapharma.com [diapharma.com]
- 2. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Research | Product List [enzymeresearch.co.uk]
- 6. Revisiting the effect of cholesteryl sulfate on clotting and fibrinolysis: Inhibition of human thrombin and other human blood proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Research | Pefachrome TG [enzymeresearch.co.uk]
An In-depth Technical Guide to H-D-CHA-Ala-Arg-pNA: A Chromogenic Substrate for Serine Protease Analysis
This guide provides a comprehensive technical overview of the chromogenic substrate H-D-Cyclohexylalanyl-Alanyl-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA). It is designed for researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly in the fields of hematology, inflammation, and drug discovery. This document delves into the chemical structure, physicochemical properties, mechanism of action, and practical applications of this valuable research tool, with a focus on providing field-proven insights and robust experimental protocols.
Introduction: The Role of Chromogenic Substrates in Protease Research
Chromogenic substrates are indispensable tools in modern biochemistry and drug discovery, offering a straightforward and quantitative method for measuring enzyme activity.[1] These synthetic molecules are designed to mimic the natural substrates of a target enzyme. Upon enzymatic cleavage, a chromophore is released, which can be readily detected and quantified using a spectrophotometer.[1] The rate of color development is directly proportional to the enzymatic activity, allowing for precise kinetic analysis.[2]
H-D-CHA-Ala-Arg-pNA is a specific type of chromogenic substrate designed for the study of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. Its unique structure offers a valuable tool for investigating the activity of key enzymes involved in physiological and pathological processes.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of H-D-CHA-Ala-Arg-pNA is fundamental to its effective use in enzymatic assays.
Chemical Identity
-
IUPAC Name: (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide[3]
-
Molecular Formula: C₂₄H₃₈N₈O₅[3]
-
Molecular Weight: 518.61 g/mol [3]
-
CAS Number: 143556-06-3[4]
Structural Diagram
The chemical structure of H-D-CHA-Ala-Arg-pNA is depicted below. The peptide backbone consists of D-Cyclohexylalanine, Alanine, and Arginine, with the p-nitroanilide group attached to the C-terminus of Arginine.
Caption: Chemical structure of H-D-CHA-Ala-Arg-pNA.
Physicochemical Properties
| Property | Value/Information | Source |
| Solubility | Soluble in aqueous buffers such as Tris. For hydrophobic peptides, dissolving in organic solvents like DMSO or DMF and then diluting with buffer is recommended. | [5][6] |
| Stability | Peptide substrates are susceptible to degradation at extreme pH and high temperatures. Stock solutions should be stored at -20°C or below. Repeated freeze-thaw cycles should be avoided. The stability of p-nitroanilide substrates is influenced by pH, with hydrolysis potentially occurring under strongly acidic or alkaline conditions. | [7][8][9] |
| Appearance | Typically a white to off-white lyophilized powder. | [10] |
Mechanism of Action: Enzymatic Cleavage and Signal Generation
The utility of H-D-CHA-Ala-Arg-pNA as a chromogenic substrate lies in its specific interaction with certain serine proteases, leading to a quantifiable color change.
The enzymatic reaction proceeds as follows:
H-D-CHA-Ala-Arg-pNA (colorless) + H₂O --(Serine Protease)--> H-D-CHA-Ala-Arg-OH + p-Nitroaniline (yellow)
The serine protease recognizes and hydrolyzes the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[2] The release of free pNA, a yellow chromophore, results in an increase in absorbance at 405 nm.[7] The initial rate of this increase in absorbance is directly proportional to the concentration of the active enzyme in the sample.
Caption: Mechanism of enzymatic cleavage of H-D-CHA-Ala-Arg-pNA.
Enzyme Specificity and Kinetic Parameters
H-D-CHA-Ala-Arg-pNA is primarily used as a substrate for thrombin and plasma kallikrein. Understanding its kinetic parameters for these enzymes is crucial for accurate assay design and data interpretation.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |
| Thrombin (Human α) | 20.34 | 14.71 | 0.72 | [11] |
| Plasma Kallikrein | Data not readily available for this specific substrate. However, for the similar substrate H-D-Pro-Phe-Arg-pNA (S-2302), Km values in the micromolar range have been reported. | - | - | [12][13] |
Note: Kinetic constants can vary depending on experimental conditions such as pH, temperature, and buffer composition. The provided data should be used as a reference, and it is recommended to determine these parameters under your specific assay conditions.
The specificity of chromogenic substrates is a critical consideration. While H-D-CHA-Ala-Arg-pNA is a good substrate for thrombin and plasma kallikrein, it may also be cleaved by other trypsin-like serine proteases.[14] Therefore, when working with complex biological samples, it is essential to use specific inhibitors or immunodepletion methods to ensure that the measured activity is attributable to the enzyme of interest.[15]
Experimental Protocols
The following protocols provide a starting point for using H-D-CHA-Ala-Arg-pNA in enzymatic assays. Optimization may be required depending on the specific enzyme and experimental goals.
General Assay Workflow
Caption: General workflow for an enzyme kinetics assay.
Detailed Protocol for Thrombin Activity Assay
This protocol is designed for a 96-well microplate format and can be adapted for other formats.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C.
-
Thrombin Stock Solution: Prepare a stock solution of purified human α-thrombin in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of H-D-CHA-Ala-Arg-pNA in sterile, nuclease-free water or DMSO. Store in aliquots at -20°C.
-
Test Compounds (for inhibitor screening): Dissolve compounds in an appropriate solvent (e.g., DMSO) at a desired stock concentration.
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of thrombin solution to all wells except for the blank wells (add 20 µL of assay buffer to blank wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for any potential inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of H-D-CHA-Ala-Arg-pNA substrate solution to all wells to start the reaction. The final substrate concentration should be around the Km value (approximately 20 µM) for determining inhibitor potency (IC₅₀) or varied for determining the mechanism of inhibition.[2]
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
High-Throughput Screening (HTS) for Protease Inhibitors
H-D-CHA-Ala-Arg-pNA is well-suited for HTS campaigns due to the simplicity and robustness of the colorimetric readout.[16]
Key Considerations for HTS:
-
Assay Miniaturization: The assay can be miniaturized to 384-well or 1536-well formats to increase throughput and reduce reagent consumption.[14]
-
Automation: Utilize automated liquid handling systems for compound plating, reagent addition, and plate reading to ensure consistency and high throughput.[14]
-
Single-Point vs. Dose-Response Screening: The primary screen is often performed at a single high concentration of test compounds to identify initial "hits."[17] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).
-
Data Analysis and Hit Selection: HTS data analysis involves calculating statistical parameters such as the Z'-factor to assess the quality of the assay. Hits are typically defined as compounds that cause a statistically significant reduction in enzyme activity.
Data Interpretation and Troubleshooting
Reliable data generation requires careful attention to potential pitfalls and a systematic approach to troubleshooting.
| Issue | Possible Cause(s) | Troubleshooting Steps | Source |
| High Background Signal | - Substrate instability (auto-hydrolysis) - Contaminating proteases in the sample or reagents - Spectrophotometric interference from test compounds | - Prepare fresh substrate solution. - Run a blank control (no enzyme). - Use protease-free reagents and water. - Screen compounds for absorbance at 405 nm prior to the assay. | [3] |
| Low or No Signal | - Inactive enzyme - Incorrect buffer pH or temperature - Presence of an unknown inhibitor in the sample | - Use a new aliquot of enzyme and verify its activity with a known substrate. - Check and adjust the pH of the buffer. Ensure the assay is performed at the optimal temperature for the enzyme. - Run a control with a known amount of active enzyme spiked into the sample. | [18] |
| Non-linear Reaction Progress Curves | - Substrate depletion - Product inhibition - Enzyme instability | - Use a lower enzyme concentration or a shorter reaction time. - Analyze the data for product inhibition kinetics. - Check the stability of the enzyme under the assay conditions. | [18] |
| Poor Z'-factor in HTS | - High variability in controls - Small assay window | - Optimize reagent concentrations and incubation times. - Ensure consistent liquid handling. - Use a more sensitive detection method if necessary. | - |
Conclusion
H-D-CHA-Ala-Arg-pNA is a valuable and versatile tool for the characterization of serine proteases, particularly thrombin and plasma kallikrein. Its properties as a chromogenic substrate enable straightforward and quantitative measurement of enzyme activity, making it suitable for a wide range of applications from basic research to high-throughput drug discovery. By understanding its chemical properties, mechanism of action, and the nuances of its use in enzymatic assays, researchers can leverage this substrate to generate high-quality, reproducible data and advance our understanding of the critical roles these enzymes play in health and disease.
References
- Stief, T. W. (2006). Specific determination of plasmatic thrombin activity. Clinical and Applied Thrombosis/Hemostasis, 12(3), 353-358.
-
CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]
- Kenniston, J. A., Faucette, C. A., Martik, D., Comeau, S. R., Lindberg, A. P., Kopacz, K. J., ... & Edwards, T. E. (2020). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. Frontiers in Immunology, 11, 580880.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]
- BenchChem. (2025). Application Note: Chromogenic Assay for Plasma Kallikrein Activity.
- Ito, R. K., & Schmaier, A. H. (1982). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 28(4), 688-692.
- BenchChem. (2025). The Chromogenic Substrate Cbz-Lys-Arg-pNA: A Technical Guide for Thrombin Research. Retrieved from a hypothetical BenchChem technical guide.
- Butenas, S., Orfeo, T., & Mann, K. G. (2009). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors.
- HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. Retrieved from a hypothetical HaemoScan product manual.
- Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, 9(1), 4-11.
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
- Di Cera, E. (2008). Thrombin. Molecular aspects of medicine, 29(4), 203-254.
- Gallimore, M. J., & Friberger, P. (1991).
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from a hypothetical SB-PEPTIDE resource page.
- Sampaio, C. A., Reis, M. L., Fink, E., Camargo, A. C., & Greene, L. J. (1974). Thermal stability of peptide nucleic acid complexes. FEBS letters, 42(2), 239-242.
- Garcia-Galan, C., Berbegal, L., Garcia-Verdugo, E., & Garcia-Granda, S. (2019). Immobilization of Thrombin on Agarose-Based Supports for Affinity Tag Removal. Molecules, 24(18), 3298.
- Mariani, A., & Di Mauro, E. (2019). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. Life, 9(2), 43.
-
PubChem. (n.d.). N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide. Retrieved from [Link]
-
ChEMBL. (n.d.). Assay: Inhibition of purified human plasma kallikrein assessed as inhibition constant using H-D-Pro-Phe-Arg-pNA.2HCl as substrate measured after 3 mi.... Retrieved from [Link]
- MedChemExpress. (n.d.). H-D-CHA-Ala-Arg-pNA.
- PubChem. (n.d.). 3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid.
- Saboury, A. A. (2010). Interactions of TRIS [tris (hydroxymethyl) aminomethane] and related buffers with peptide backbone: thermodynamic characterization. The Journal of Physical Chemistry B, 114(44), 14217-14222.
- Schmaier, A. H. (2016). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Journal of thrombosis and haemostasis, 14(3), 456-464.
- MedChemExpress. (n.d.). H-D-Phe-Pip-Arg-pNA acetate (S-2238 acetate).
- Goncearenco, A., & Berezovsky, I. N. (2012). On the pH-optimum of activity and stability of proteins. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(12), 1333-1339.
- de Maat, S., & Maas, C. (2020). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in immunology, 11, 606277.
-
PubChem. (n.d.). Imunofan. Retrieved from [Link]
- Lee, T. W., Cherney, M. M., Huitema, C., Eltis, L. D., & James, M. N. (2004). High-throughput screening identifies inhibitors of the SARS coronavirus main proteinase. Chemistry & biology, 11(9), 1281-1291.
- Bailey-Elkin, B. A., Knaap, R. C., Johnson, G. G., Dale, I. J., & Kizzire, K. (2020). High-throughput screening for drugs that inhibit papain-like protease in SARS-CoV-2. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 956-966.
- Lee, T. W., Cherney, M. M., Huitema, C., Eltis, L. D., & James, M. N. (2004). High-throughput screening identifies inhibitors of the SARS coronavirus main proteinase. Chemistry & biology, 11(9), 1281-1291.
- McMahon, C., Ba, Z., & Kossiakoff, A. A. (2018). High-throughput Activity Reprogramming of Proteases (HARP). Cell chemical biology, 25(3), 328-338.
- Kumar, S., & Singh, S. K. (2015). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. International journal of biological macromolecules, 79, 960-969.
-
PubChem. (n.d.). Arg-Arg. Retrieved from [Link]
- Chen, C. Y., & Chang, G. G. (2011). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. The protein journal, 30(6), 419-427.
-
PubChem. (n.d.). Pro-Arg. Retrieved from [Link]
- Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Hopax Fine Chemicals Blog.
- BenchChem. (2025). High-Throughput Screening Assay with Boc-QAR-pNA: Application Notes and Protocols.
-
YouTube. (2019, May 14). [Video title]. [Video description]. Retrieved from [Link]
Sources
- 1. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogenic detection in western blotting | Abcam [abcam.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High Affinity, Antidote-Controllable Prothrombin and Thrombin-Binding RNA Aptamer Inhibits Thrombin Generation and Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haemoscan.com [haemoscan.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay Troubleshooting | MB [molecular.mlsascp.com]
Chromogenic Precision: A Technical Guide to pNA Substrates in Enzyme Kinetics
Executive Summary: The Mechanistic Basis
In the high-throughput screening (HTS) and kinetic characterization of proteases, para-nitroanilide (pNA) substrates represent the industry standard for robust, cost-effective activity monitoring. Unlike fluorogenic substrates (e.g., AMC or ACC), which offer higher sensitivity but are susceptible to compound autofluorescence and inner-filter effects, pNA substrates provide a stoichiometric, absorbance-based readout that is less prone to optical interference.
The core principle relies on the cleavage of an amide bond between a specific amino acid sequence (the recognition moiety) and the p-nitroaniline group (the reporter).
The Reaction Mechanism
The enzyme recognizes the peptide sequence (P1-P4 positions) and hydrolyzes the C-terminal amide bond. This releases free p-nitroaniline. While the intact substrate is colorless (absorption
Figure 1: The hydrolytic cleavage of a pNA substrate. The shift in absorbance upon release of the pNA reporter allows for real-time kinetic monitoring.
Optical Physics & Quantification
To transition from raw Optical Density (OD) to meaningful kinetic units (micromoles per minute), one must apply the Beer-Lambert Law :
- : Absorbance (measured).[1][2][3][4][5][6]
-
(Epsilon) : Molar extinction coefficient (
).[7] - : Concentration (M).[2][5]
- : Pathlength (cm).
The Critical Variable: Extinction Coefficient ( )
A common error in drug discovery is assuming a fixed
Senior Scientist Recommendation: Do not rely on literature values alone. Construct a pNA Standard Curve (using pure p-nitroaniline) under your specific assay conditions to derive the exact conversion factor.
Table 1: Substrate Comparison
| Feature | Chromogenic (pNA) | Fluorogenic (AMC/ACC) | Native Protein (e.g., Casein) |
| Detection | Absorbance (405 nm) | Fluorescence (Ex 360/Em 460) | Precipitation/HPLC |
| Sensitivity | Moderate (nM to | High (pM to nM range) | Low |
| Interference | Low (colored compounds) | High (autofluorescence) | High (background noise) |
| Linearity | Excellent ( | Limited by inner filter effect | Variable |
| Cost | Low | Moderate/High | Low |
Experimental Design & Optimization
Success with pNA substrates hinges on solubility and background control.
Solubility Management (The DMSO Factor)
Most pNA substrates are hydrophobic. They must be dissolved in an organic solvent (DMSO or DMF) to create a high-concentration stock (e.g., 10–100 mM).
-
Risk: "Crashing out" (precipitation) upon addition to the aqueous assay buffer.[8]
-
Protocol: Dilute the stock into the buffer slowly with vortexing. Ensure the final DMSO concentration in the well is < 5% (ideally < 1%) to prevent enzyme denaturation or inhibition.
Controlling Spontaneous Hydrolysis
pNA substrates are chemically liable to hydrolyze over time, especially at high pH (> 8.0), generating a yellow background even without enzyme.
-
Validation Step: Always include a Substrate Blank (Buffer + Substrate, no Enzyme).
-
Correction: Subtract the slope of the Substrate Blank from the Enzyme Reaction slope.
Standardized Kinetic Protocol (Determination of )
This workflow describes the determination of Michaelis-Menten constants (
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 150 mM NaCl, 10 mM CaCl
. -
Enzyme Stock: Purified protease (e.g., 100 nM active site titrated).
-
Substrate Stock: 100 mM substrate (e.g., L-BAPNA) in 100% DMSO.
Workflow Diagram
Figure 2: Step-by-step workflow for a continuous kinetic assay using pNA substrates.
Step-by-Step Methodology
-
Preparation: Prepare a serial dilution of the substrate in the Assay Buffer (keeping DMSO constant). Range:
to . -
Blanking: Designate "No Enzyme" wells for every substrate concentration to correct for non-enzymatic hydrolysis.
-
Initiation: Add enzyme to the wells using a multi-channel pipette. Do not introduce bubbles , as they scatter light and ruin absorbance readings.
-
Measurement: Immediately place in a plate reader pre-heated to 37°C. Shake for 5 seconds. Read Absorbance (405 nm) every 30 seconds for 15 minutes.
Data Analysis
To calculate the kinetic parameters, follow this logic chain:
-
Determine Initial Velocity (
): Identify the linear portion of the absorbance vs. time curve (usually the first 5–10 minutes). Calculate the slope ($ \Delta A{405} / \text{min} $).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Convert to Molar Velocity:
(Note: For a standard 96-well plate with 200 µL volume, pathlength . Verify this!) -
Curve Fitting: Plot
(y-axis) vs. [Substrate] (x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, SigmaPlot):
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Precipitation (Cloudiness) | Substrate insolubility upon dilution. | Pre-dilute substrate in an intermediate buffer; reduce final concentration; add 0.01% Triton X-100. |
| Non-Linear Kinetics | Substrate depletion (>10% consumed). | Reduce enzyme concentration or shorten the measurement window to the true "initial rate" phase. |
| High Background | Spontaneous hydrolysis or old substrate. | Use fresh stock; check pH (pNA hydrolyzes faster at pH > 8.5); subtract blank. |
| Low Signal | Wrong wavelength or low enzyme activity. | Ensure filter is 405 nm (not 450 nm); check enzyme specific activity with a known standard. |
References
-
National Institutes of Health (NIH). (2014). Compound precipitation in high-concentration DMSO solutions. J Biomol Screen.[9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines | MDPI [mdpi.com]
- 6. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. neb.com [neb.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanistic Analysis and Application of H-D-CHA-Ala-Arg-pNA
The following technical guide details the mechanistic understanding, kinetic profile, and experimental application of the chromogenic substrate H-D-CHA-Ala-Arg-pNA (commonly known by the trade name Spectrozyme® TH ).
Executive Summary
H-D-CHA-Ala-Arg-pNA is a highly specific, synthetic chromogenic substrate designed for the quantitative determination of Thrombin (Factor IIa) activity. Its molecular architecture is engineered to mimic the natural cleavage site of fibrinogen, the physiological target of thrombin, while incorporating non-natural amino acid analogs to enhance stability and catalytic efficiency.
Upon hydrolysis by thrombin, the substrate releases p-nitroaniline (pNA) , a distinct chromophore measurable at 405 nm . This guide provides a deep-dive into the structural logic of the cleavage site, the kinetic parameters governing the reaction, and a self-validating protocol for its application in high-throughput screening and clinical diagnostics.
Molecular Architecture & Cleavage Mechanism
Chemical Structure
The substrate consists of a tripeptide sequence capped with a chromogenic leaving group.
-
Sequence: H-D-Cyclohexylalanyl-L-Alanyl-L-Arginyl-p-nitroanilide
-
Formula:
(typically supplied as a diacetate salt)[1]
The Cleavage Site: Structural Logic
The specificity of H-D-CHA-Ala-Arg-pNA is dictated by the "lock and key" fit of its amino acid residues (P1, P2, P3) into the active site subsites (S1, S2, S3) of thrombin.
| Residue Position | Amino Acid | Function & Interaction |
| P1 | L-Arginine (Arg) | Primary Specificity: Thrombin is a trypsin-like serine protease with a deep, negatively charged S1 pocket (defined by Asp189). The basic guanidinium group of Arginine forms a critical salt bridge with Asp189, positioning the peptide bond for cleavage. |
| P2 | L-Alanine (Ala) | Steric Fit: The S2 pocket of thrombin (proximal to the catalytic triad) is restricted by the "60-loop" (Tyr60A/Trp60D). Unlike trypsin, which tolerates bulkier residues, thrombin prefers small, hydrophobic residues like Proline or Alanine here to avoid steric clash. |
| P3 | D-Cyclohexylalanine (D-CHA) | Affinity & Stability: This non-natural amino acid mimics Phenylalanine (Phe) but is fully saturated (cyclohexyl ring). It binds tightly to the hydrophobic S3 aryl-binding pocket . The D-configuration renders the substrate resistant to degradation by plasma aminopeptidases, ensuring the signal is generated solely by endopeptidase (thrombin) activity. |
| Leaving Group | p-Nitroaniline (pNA) | Signal Generation: Linked via an amide bond to the C-terminus of Arg. This bond is the specific target of the catalytic triad. |
Reaction Mechanism
The cleavage follows a classical serine protease mechanism involving the catalytic triad (His57, Asp102, Ser195):
-
Acylation: Ser195 nucleophilically attacks the carbonyl carbon of the Arg-pNA bond.
-
Release: The amide bond breaks, releasing free pNA (yellow color). An acyl-enzyme intermediate is formed.
-
Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme.
Figure 1: Catalytic cycle of Thrombin-mediated hydrolysis of H-D-CHA-Ala-Arg-pNA.[3]
Kinetic Profile & Specificity
Understanding the kinetic constants is vital for assay optimization. H-D-CHA-Ala-Arg-pNA exhibits high affinity (
Kinetic Constants (Human Thrombin)
| Parameter | Value (Approx.) | Significance |
| 3.26 µM | Indicates very high affinity. The low | |
| ~272 | High turnover number. Rapid signal generation allows for short incubation times. | |
| Specificity Constant ( | ~8.3 x | Represents extremely high catalytic efficiency, distinguishing it from non-specific proteolysis. |
Note: Values may vary slightly based on buffer ionic strength and temperature (
Enzyme Selectivity
While highly specific for Thrombin (Factor IIa), researchers must be aware of potential cross-reactivity at high concentrations:
-
Primary Target: Thrombin (100% relative activity).
-
Minor Cross-Reactivity: Factor Xa (< 5%), Plasmin (< 1%), Trypsin (Variable).
-
Mitigation: The use of selective inhibitors (e.g., Aprotinin to block plasmin) or specific buffer conditions (e.g., addition of heparin) can further isolate Thrombin activity.
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system . It includes checkpoints to ensure data integrity.
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (or 0.1% BSA), pH 8.4.
-
Why PEG/BSA? Thrombin is "sticky" and adsorbs to plastic. PEG/BSA prevents loss of enzyme activity.
-
Why pH 8.4? Optimal pH for Thrombin amidolytic activity.
-
-
Substrate Stock: Reconstitute H-D-CHA-Ala-Arg-pNA in sterile distilled water to 5 mM . Store aliquots at -20°C.
-
Stop Solution (End-Point only): 20% Acetic Acid or 2% Citric Acid.
Workflow: Kinetic (Initial Rate) Method
This method is preferred for calculating enzyme kinetics as it monitors linearity in real-time.
-
Blanking: Add 150 µL Assay Buffer to "Blank" wells.
-
Sample Prep: Add 50 µL of Enzyme Sample (Thrombin standard or unknown) to "Test" wells.
-
Incubation: Incubate plate at 37°C for 2-5 minutes to equilibrate temperature.
-
Substrate Addition: Add 50 µL of 1 mM Substrate (Dilute stock 1:5 in buffer) to all wells. Final concentration in well = 0.25 mM (>>
). -
Measurement: Immediately read Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Validation Check: Plot Absorbance vs. Time. The line must be linear (
). If the curve plateaus early, dilute the enzyme and repeat.
Figure 2: Step-by-step workflow for the kinetic determination of Thrombin activity.
Data Analysis
Calculate the activity using the extinction coefficient of pNA (
- : Total reaction volume (e.g., 0.2 mL)
- : Path length (0.6 cm for standard 200 µL in 96-well plate)
- : Volume of sample added (e.g., 0.05 mL)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-Linear Kinetics | Substrate depletion (Enzyme too concentrated). | Dilute sample 1:10 or 1:100. Ensure substrate is in excess ( |
| High Background | Autohydrolysis of substrate or contaminated buffer. | Store substrate at -20°C. Check buffer for microbial growth. Use "Substrate Only" blank. |
| Low Signal | pH mismatch or degradation of Thrombin. | Verify pH is 8.0–8.[1]4. Thrombin is unstable; keep on ice until assay. Add 0.1% PEG.[1] |
| Precipitation | Substrate concentration too high (> 2 mM). | H-D-CHA-Ala-Arg-pNA has limited solubility. Do not exceed 1 mM working concentration. |
References
-
BioMedica Diagnostics. (n.d.). SPECTROZYME® TH Product Sheet. Retrieved from [Link]
- Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.
-
Invitech. (n.d.).[4] Spectrozyme TH Substrate Specifications. Retrieved from [Link]
Sources
Methodological & Application
Measuring Plasma Kallikrein Activity: A Detailed Protocol Using the Chromogenic Substrate H-D-CHA-Ala-Arg-pNA
Introduction: The Critical Role of Plasma Kallikrein
Plasma kallikrein (PKa) is a central serine protease in the intricate plasma kallikrein-kinin system (KKS). This system is a key regulator of several physiological processes, including inflammation, blood pressure control, coagulation, and pain signaling.[1][2] PKa is formed from its inactive precursor, prekallikrein, through activation by factor XIIa.[3] Once activated, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[3][4] Given its significant role, the accurate measurement of plasma kallikrein activity is crucial for researchers in physiology, pharmacology, and drug development for conditions such as hereditary angioedema and thrombosis.[3]
This application note provides a comprehensive protocol for determining plasma kallikrein activity using the chromogenic substrate H-D-CHA-Ala-Arg-pNA (cyclohexylacetyl-Alanine-Arginine-p-nitroanilide). The principle of this assay is straightforward: the plasma kallikrein enzyme specifically recognizes and cleaves the peptide sequence of the substrate, releasing the chromophore p-nitroaniline (pNA).[5] The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.[1]
Assay Principle: A Visual Overview
The enzymatic reaction at the heart of this assay is the hydrolysis of the chromogenic substrate by plasma kallikrein. This process liberates p-nitroaniline (pNA), a yellow-colored compound. The intensity of the color, measured as absorbance, correlates directly with the amount of pNA produced and, consequently, the enzymatic activity of plasma kallikrein.
Caption: Enzymatic cleavage of H-D-CHA-Ala-Arg-pNA by plasma kallikrein.
Materials and Reagents
This section details the necessary equipment and reagents for the successful execution of the plasma kallikrein assay.
| Category | Item | Details/Specifications |
| Equipment | Spectrophotometer or Microplate Reader | Capable of measuring absorbance at 405 nm. For kinetic assays, the instrument should be able to maintain a constant temperature (e.g., 37°C). |
| Calibrated Pipettes | For accurate liquid handling. | |
| 96-well, clear, flat-bottom microplates | For high-throughput analysis. | |
| Incubation Chamber or Water Bath | To maintain a constant temperature of 37°C. | |
| Reagents | Purified Human Plasma Kallikrein | For positive controls and standard curve generation. |
| H-D-CHA-Ala-Arg-pNA | Chromogenic substrate. | |
| Tris Buffer | 50 mM Tris-HCl, pH 7.8. | |
| Sodium Chloride (NaCl) | For adjusting ionic strength of the buffer. | |
| Polybrene or other surface activators | To minimize contact activation in plastic tubes. | |
| Acetic Acid (20%) or Citric Acid (2%) | Stop solution for endpoint assays.[5] | |
| p-Nitroaniline (pNA) | For generating a standard curve to quantify product formation.[6] | |
| Dimethyl Sulfoxide (DMSO) | For dissolving the substrate and pNA standard. | |
| Deionized Water | High-purity water for all reagent preparations. | |
| Samples | Human Plasma | Collected in sodium citrate anticoagulant.[1] |
Detailed Experimental Protocols
Part 1: Reagent Preparation
Proper reagent preparation is fundamental to the accuracy and reproducibility of the assay.
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8):
-
Dissolve 6.1 g of Tris base and 8.8 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C. The buffer is stable for several months if not contaminated.[1]
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of H-D-CHA-Ala-Arg-pNA in DMSO to create a 10 mM stock solution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
p-Nitroaniline (pNA) Standard Stock Solution (e.g., 10 mM):
-
Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM stock solution.[6]
-
Store protected from light at 4°C.
-
Part 2: Plasma Sample Handling
The handling of plasma samples is critical to prevent artefactual activation of the kallikrein-kinin system.
-
Blood Collection: Collect whole blood in tubes containing 0.1 M sodium citrate (9 parts blood to 1 part citrate).[1]
-
Centrifugation: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.[1]
-
Plasma Storage: Process the plasma within a few hours of collection. If not used immediately, freeze it in aliquots at -70°C. Avoid low-temperature activation of prekallikrein by keeping the plasma at 15-25°C before use or freezing.[1][5] When needed, thaw the plasma rapidly at 37°C and keep it at 15-25°C until use.[5]
Part 3: p-Nitroaniline (pNA) Standard Curve
A standard curve is essential for converting absorbance values into the molar amount of product formed.[6]
-
Prepare pNA dilutions: From the 10 mM pNA stock solution, prepare a series of dilutions in the assay buffer ranging from 0 to 200 µM.
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each pNA dilution to the wells of a 96-well plate. Include a blank well with only the assay buffer.
-
Measure Absorbance: Read the absorbance at 405 nm.
-
Plot the Curve: Plot the absorbance values (Y-axis) against the known pNA concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99.[6]
Part 4: Plasma Kallikrein Activity Assay Protocol (96-well plate format)
This protocol can be adapted for both endpoint and kinetic measurements.
Sources
Application Note: Preparation and Handling of H-D-CHA-Ala-Arg-pNA Diacetate Chromogenic Substrate Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for the chromogenic substrate H-D-Cyclohexylalanyl-Alanyl-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA) diacetate. Adherence to these protocols is critical for ensuring the substrate's integrity, which is paramount for generating reproducible and reliable data in amidolytic assays, particularly those involving serine proteases such as thrombin.
Introduction to H-D-CHA-Ala-Arg-pNA Diacetate
H-D-CHA-Ala-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore.[1][2] It serves as a highly specific substrate for certain serine proteases, most notably thrombin.[3][4] The fundamental principle of its use in enzymatic assays lies in the proteolytic cleavage of the amide bond between the arginine residue and the pNA group.
Upon enzymatic cleavage, the pNA moiety is released. In its free form, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance wavelength of approximately 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions. The diacetate salt form is often supplied to improve the handling and solubility of the peptide.
Physicochemical Properties and Essential Handling
A thorough understanding of the substrate's properties is the foundation for its correct handling.
Table 1: Physicochemical Properties of H-D-CHA-Ala-Arg-pNA Diacetate
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;diacetate | [5] |
| Molecular Formula | C₂₄H₃₈N₈O₅ · 2(C₂H₄O₂) | Derived |
| Molecular Weight | 638.7 g/mol | Calculated from base[5] |
| CAS Number | 143556-06-3 (Parent Compound) | [1][5][6] |
| Appearance | Typically a white to off-white lyophilized powder | General Knowledge |
| Extinction Coefficient | ε (pNA at 405 nm) ≈ 9,900 M⁻¹cm⁻¹ | General Knowledge |
Safety and Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the lyophilized powder in a designated area to avoid inhalation or dispersion.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information.
Core Principles of Stock Solution Preparation
The goal is to create a concentrated, stable stock solution that can be accurately diluted to a final working concentration in an assay buffer without compromising the substrate's integrity or the enzyme's activity.
-
Causality of Solvent Choice: Peptide solubility is highly dependent on its amino acid composition and sequence.[7] H-D-CHA-Ala-Arg-pNA contains a bulky, hydrophobic cyclohexylalanyl (CHA) residue, which can limit its aqueous solubility.[7] Therefore, the most effective strategy involves initial solubilization in a minimal volume of a water-miscible organic solvent, followed by dilution in an aqueous buffer.
-
The Importance of pH: The peptide contains multiple ionizable groups. Maintaining a consistent pH (typically neutral, e.g., pH 7.0-8.0) with a suitable buffer is crucial for solubility and stability.
-
Preventing Degradation: Peptides in solution are susceptible to degradation through hydrolysis and microbial contamination.[9][10] Therefore, using sterile reagents, sterile filtration of the final stock, and proper storage are non-negotiable steps. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide structure and compromise its performance.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials
-
H-D-CHA-Ala-Arg-pNA diacetate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Sterile buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Conical tubes (1.5 mL or 2.0 mL), sterile
-
Syringe filters (0.22 µm), sterile, low protein binding (e.g., PVDF or PES)
Equipment
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Freezer (-20°C or -80°C)
Step-by-Step Methodology
-
Pre-equilibration: Before opening, allow the vial of lyophilized H-D-CHA-Ala-Arg-pNA diacetate to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which would affect weighing accuracy and peptide stability.
-
Mass Calculation: Calculate the mass of powder required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 638.7 g/mol × 1000 mg/g = 6.39 mg
-
-
Weighing: Carefully weigh the calculated amount of peptide into a sterile conical tube.
-
Initial Solubilization: Add a small volume of DMSO to the peptide powder. For 6.39 mg, start by adding 100-200 µL of DMSO. Gently vortex the tube for 30-60 seconds. The goal is to create a concentrated slurry or solution.
-
Aiding Dissolution: If the peptide does not fully dissolve, briefly sonicate the tube in a water bath for 1-2 minutes.[7] Avoid overheating. Visually inspect for complete dissolution against a light source; the solution should be clear and free of particulates.
-
Dilution to Final Concentration: Once the peptide is fully dissolved in DMSO, slowly add the sterile aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) dropwise while gently vortexing, bringing the solution to the final desired volume (1 mL in this example).
-
Sterile Filtration: For long-term storage and to prevent microbial growth, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or, for enhanced stability, at -80°C. Protect from light.
Workflow Visualization
Caption: Workflow for preparing a 10 mM stock solution of H-D-CHA-Ala-Arg-pNA diacetate.
Quality Control, Storage, and Stability
A self-validating protocol includes measures to confirm the integrity of the prepared stock.
Quality Control Check
Before use, perform a simple spectrophotometric scan to check for premature hydrolysis.
-
Dilute the 10 mM stock 1:100 in your assay buffer (to 100 µM).
-
Measure the absorbance at 405 nm.
-
A high-quality, unhydrolyzed stock solution should have a negligible absorbance at 405 nm (typically <0.05 AU). A significant yellow tint or high absorbance indicates substrate degradation.
Storage and Stability Summary
Table 2: Recommended Storage Conditions
| Form | Temperature | Light Conditions | Expected Stability |
| Lyophilized Powder | -20°C to -80°C | Protect from light | ≥ 1 year (refer to manufacturer) |
| Stock Solution in DMSO/Buffer | -20°C | Protect from light | Up to 3 months |
| Stock Solution in DMSO/Buffer | -80°C | Protect from light | ≥ 6 months |
Note: Stability is enhanced at lower temperatures and when protected from light and repeated freeze-thaw cycles.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after adding aqueous buffer. | The substrate has "crashed out" of solution due to exceeding its aqueous solubility limit. | Try preparing a more concentrated initial solution in DMSO before dilution, or prepare a lower concentration stock solution. Ensure the buffer is added slowly while mixing. |
| Stock solution is yellow or has high A₄₀₅ background. | Spontaneous hydrolysis has occurred due to moisture, improper pH, light exposure, or prolonged storage at room temperature. | Discard the stock solution and prepare a fresh batch, strictly following the protocol. Ensure the lyophilized powder was properly equilibrated before opening. |
| High variability between assay replicates. | Incomplete dissolution of the stock; inaccurate pipetting of the viscous stock; stock degradation. | Ensure the stock is fully dissolved before use. Use reverse pipetting for viscous solutions like those containing DMSO. Use a fresh aliquot for each experiment. |
References
-
PubChem. (n.d.). H-D-CHA-Ala-Arg-pNA. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Okada, Y., Tsuda, Y., Tani, S., & Wanaka, K. (1993). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 41(10), 1649–1652.
-
Camarero, J. A., & Kwon, Y. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Lawrence Livermore National Laboratory. Retrieved from [Link]
- Gibault, F., St-Jean, M., & Adam, A. (1998). Stable substrate-chromogen solutions for enzyme activity detection. U.S. Patent No. 5,804,404. Washington, DC: U.S.
- Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Organic Letters, 6(22), 3901–3904.
-
Xinheng Biopharma. (n.d.). H-D-CHA-Ala-Arg-pNA diacetate. Retrieved February 13, 2026, from [Link]
- Pinter, G., & Martin, L. (2013). Solvent for chromogenic substrate solution. U.S. Patent No. 8,501,433. Washington, DC: U.S.
-
MedChemExpress Japan. (n.d.). H-D-CHA-Ala-Arg-pNA. Retrieved February 13, 2026, from [Link]
-
DC Chemicals. (n.d.). H-D-CHG-Ala-Arg-pNA.2AcOH (Substrate Th-1). Retrieved February 13, 2026, from [Link]
- Khramtsov, P., et al. (2025). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved February 13, 2026, from [Link]
- Demidov, V. V., et al. (1994). Stability of peptide nucleic acids in human serum and cellular extracts. Biochemical Pharmacology, 48(6), 1310–1313.
- Huseby, R. M., & Smith, R. E. (1980). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 18(5), 635–645.
-
The Good Scents Company. (n.d.). hydroquinone diacetate. Retrieved February 13, 2026, from [Link]
- Bolon, D. N., Grant, R. A., Baker, T. A., & Sauer, R. T. (2005). Specificity versus stability in computational protein design. Proceedings of the National Academy of Sciences, 102(36), 12724–12729.
- Gasser, G., & Budisa, N. (2022). The Medicinal Chemistry of Artificial Nucleic Acids. Encyclopedia.pub.
- Dupuy, A. M., et al. (2018). Stability of routine biochemical analytes in whole blood and plasma/serum: Focus on potassium stability from lithium heparin. Clinical Biochemistry, 57, 43-49.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-D-CHG-Ala-Arg-pNA.2AcOH(Substrate Th-1)|DC Chemicals [dcchemicals.com]
- 4. diapharma.com [diapharma.com]
- 5. H-D-CHA-Ala-Arg-pNA | C24H38N8O5 | CID 71351370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. US8501433B2 - Solvent for chromogenic substrate solution - Google Patents [patents.google.com]
- 9. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Spectrophotometric measurement of pNA release at 405 nm
An In-Depth Technical Guide to the Spectrophotometric Measurement of p-Nitroaniline (pNA) Release at 405 nm
Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) release is a cornerstone colorimetric assay for quantifying enzyme activity, particularly for proteases and amidases.[1][2] This robust and highly adaptable method is foundational in diverse fields, from fundamental enzyme characterization in academic research to high-throughput screening (HTS) for inhibitor discovery in pharmaceutical development.[2] The assay's principle lies in the enzymatic cleavage of a synthetic, chromogenic substrate. This substrate is a peptide or other molecule covalently linked to pNA, rendering it colorless. Upon enzymatic hydrolysis, the pNA molecule is liberated.[2][3] Free pNA in solution exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[2][4] The rate of this color change is directly proportional to the enzyme's activity, providing a simple, continuous, and sensitive method for kinetic analysis.[1][2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pNA release assay. It delves into the theoretical underpinnings, offers detailed and validated protocols, and presents expert insights into data analysis and troubleshooting to ensure the generation of reliable and reproducible results.
Part I: The Theoretical Cornerstone of the pNA Release Assay
The Core Principle: Chromogenic Unmasking
The ingenuity of the pNA assay lies in its use of a molecular "mask." The p-nitroaniline chromophore is rendered colorless when it is chemically conjugated to a specific peptide or amino acid sequence via an amide bond.[2] This bond is engineered to be the specific target for the enzyme of interest. The enzyme acts as a catalyst, hydrolyzing this scissile amide bond, which "unmasks" the pNA by releasing it into the solution.[2]
The Enzymatic Reaction and Spectrophotometric Detection
The entire process can be conceptualized as a two-stage event: enzymatic cleavage followed by spectrophotometric detection.
-
Enzymatic Cleavage: The enzyme recognizes and binds to the substrate-pNA conjugate. This interaction facilitates the hydrolysis of the amide bond linking the substrate to the pNA molecule.
-
Spectrophotometric Detection: The liberated pNA absorbs light maximally at approximately 405 nm. A spectrophotometer or microplate reader is used to measure the increase in absorbance at this wavelength over time. This increase is a direct measure of the amount of pNA produced and, consequently, the enzyme's activity.[1][2]
Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.
The Beer-Lambert Law in Practice
The concentration of the released pNA is quantified using the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.
A = εcl
Where:
-
A is the measured absorbance (unitless).
-
ε (epsilon) is the molar extinction coefficient of pNA, a constant that reflects how strongly the molecule absorbs light at a specific wavelength.[1]
-
c is the concentration of pNA in the solution (mol/L).
-
l is the path length of the light through the solution (typically 1 cm for a standard cuvette or a calculated value for a microplate well).[1]
| Parameter | Typical Value | Notes |
| Absorbance Maximum (λmax) | 405 - 410 nm | The exact maximum can be slightly influenced by buffer pH and composition.[2] |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | This value can vary slightly with buffer conditions and should be determined empirically via a standard curve for the highest accuracy.[1] |
Part II: Applications in Research and Drug Development
The pNA release assay is a versatile tool with broad applications.
-
Enzyme Characterization: It is widely used to determine fundamental enzyme kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1][2] This is achieved by measuring initial reaction rates across a range of substrate concentrations.[5]
-
High-Throughput Screening (HTS): The assay's simplicity and adaptability to microplate formats make it ideal for screening large libraries of chemical compounds to identify potential enzyme inhibitors, a critical step in early-stage drug discovery.[1]
-
Apoptosis Research: The activity of caspases, which are key proteases in the programmed cell death pathway, is frequently measured using specific caspase substrates conjugated to pNA (e.g., Ac-DEVD-pNA for Caspase-3).[4]
-
Blood Coagulation Studies: The activity of various proteases involved in the blood coagulation cascade, such as trypsin, can be effectively monitored using this method.[1][6]
Part III: Experimental Protocols
Protocol 1: Generation of a p-Nitroaniline Standard Curve
Causality: A standard curve is essential for converting absorbance values into the precise concentration of pNA released. This self-validating step accounts for variations in instrument performance and buffer conditions, ensuring the accuracy of your enzyme activity calculations.[1]
Materials:
-
p-Nitroaniline (pNA) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (the same buffer to be used in the enzyme assay)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 10 mM pNA Stock Solution: Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO. Store this stock in small aliquots at -20°C, protected from light.[1]
-
Prepare Working Standards: Perform serial dilutions of the 10 mM stock solution into the assay buffer to create a range of known concentrations. An example dilution series for a 100 µL final volume per well is provided below.
| Standard Concentration (µM) | Volume of 10 mM pNA Stock (µL) | Volume of Assay Buffer (µL) |
| 200 | 2 | 98 |
| 150 | 1.5 | 98.5 |
| 100 | 1 | 99 |
| 50 | 0.5 | 99.5 |
| 25 | 0.25 | 99.75 |
| 12.5 | 0.125 | 99.875 |
| 0 (Blank) | 0 | 100 |
-
Measurement: Add 100 µL of each standard (and the blank) to triplicate wells of the 96-well plate.
-
Read Absorbance: Measure the absorbance at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value. An R² value > 0.99 indicates a reliable linear fit.[1]
-
Protocol 2: General Enzyme Activity Assay (Kinetic Mode)
Causality: This protocol measures the initial rate of the reaction (V₀), which is directly proportional to the enzyme's activity under the specified conditions. A kinetic assay, which measures absorbance continuously, is generally preferred over an endpoint assay as it provides more detailed information about the reaction progress.
Caption: General workflow for a kinetic pNA release assay.
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. Keep on ice. The optimal concentration must be determined empirically.
-
Substrate Solution: Dissolve the pNA-conjugated substrate in DMSO to create a concentrated stock (e.g., 10-100 mM) and store at -20°C.[7] Dilute this stock into the assay buffer to the desired final concentration just before the experiment.
-
-
Assay Setup: Set up reactions in a 96-well plate. Include appropriate controls:
-
Test Wells: Enzyme, Buffer, Substrate.
-
Negative Control (No Enzyme): Buffer, Substrate. This accounts for any spontaneous substrate hydrolysis.
-
Blank (No Substrate): Enzyme, Buffer. This accounts for the absorbance of the enzyme itself.
-
-
Reaction Protocol (for a 100 µL final volume):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme solution to the test and blank wells. Add 25 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to the test and negative control wells. Add 25 µL of assay buffer to the blank wells.
-
-
Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.
Part IV: Data Analysis and Interpretation
-
Determine the Reaction Rate: For each well, plot absorbance vs. time. The initial rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert Rate to Concentration: Use the slope (m) from your pNA standard curve (Absorbance vs. Concentration) to convert the reaction rate from ΔAbs/min to µM/min.
-
Rate (µM/min) = (Slope from kinetic data) / (Slope from standard curve)
-
-
Calculate Specific Activity: Normalize the rate to the amount of enzyme used in the assay.
-
Specific Activity (Units/mg) = [Rate (µmol/min/mL) / (Enzyme concentration (mg/mL))]
-
Note: One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[6]
-
Part V: Troubleshooting and Technical Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability: The pNA-substrate is degrading spontaneously.[8] 2. Reagent Contamination: Buffer or other reagents are contaminated with a substance that cleaves the substrate.[8] | 1. Prepare substrate solution fresh before each use. Check storage conditions of the stock solution (-20°C or -80°C, protected from light).[7] 2. Use high-purity reagents and water. Test individual components for background signal. |
| No or Low Signal | 1. Inactive Enzyme: Enzyme has lost activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: pH, temperature, or buffer composition is not suitable for the enzyme. 3. Inhibitor Present: An unknown inhibitor is present in the enzyme preparation or buffer. | 1. Use a fresh aliquot of enzyme or a positive control to verify activity.[6] 2. Review literature for the enzyme's optimal conditions and adjust the assay buffer accordingly. 3. Perform a buffer exchange or further purify the enzyme preparation. |
| Non-linear Reaction Rate | 1. Substrate Depletion: The substrate concentration is too low and is being consumed rapidly. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. 3. Product Inhibition: The cleaved product is inhibiting the enzyme. | 1. Use only the initial linear phase for rate calculation. If necessary, decrease the enzyme concentration or increase the substrate concentration. 2. Reduce the assay time or decrease the temperature. Add stabilizing agents like BSA or glycerol if compatible. 3. Lower the enzyme concentration to reduce the rate of product accumulation. |
Part VI: References
-
BenchChem. (2025). Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release.
-
BenchChem. (2025). Troubleshooting high background signal in pNA assays.
-
Su, X., & Gao, Z. (2009). Colorimetric detection of DNA using unmodified metallic nanoparticles and peptide nucleic acid probes. Analytical Chemistry, 81(15), 6923-6929. [Link]
-
BenchChem. (2025). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.
-
BenchChem. (2025). Troubleshooting guide for inconsistent results with Boc-AAG-pNA.
-
Hosseini, M. J., et al. (2013). Analysis of cytotoxic effects of nickel on human blood lymphocytes. Taylor & Francis Online. [Link]
-
Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]
-
ScienCell. Colorimetric Trypsin Activity Assay (TRYP) Catalog #8898. [Link]
-
Wikipedia. Enzyme kinetics. [Link]
-
University of Worcester. The effect of substrate concentration on enzyme activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Untitled Document [homepages.ucl.ac.uk]
- 6. sciencellonline.com [sciencellonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Calculating Km and Vmax for H-D-CHA-Ala-Arg-pNA hydrolysis
Application Note: High-Precision Kinetic Profiling of Glandular Kallikrein using H-D-CHA-Ala-Arg-pNA
andIntroduction & Scope
In the development of serine protease inhibitors—particularly for anticoagulants and anti-inflammatory drugs—accurate kinetic characterization is non-negotiable. This guide details the protocol for determining the Michaelis-Menten constants (
H-D-CHA-Ala-Arg-pNA is a highly specific chromogenic substrate designed primarily for Glandular Kallikrein (KLK1) found in urine, pancreas, and saliva. The incorporation of D-CHA (D-Cyclohexylalanine) at the P3 position enhances hydrophobic interaction with the enzyme's S3 subsite, distinguishing it from plasma kallikrein substrates.
Target Audience: This protocol is engineered for drug discovery teams requiring high-throughput screening (HTS) validation and enzymologists performing mechanistic studies.
Principle of Assay
The assay relies on the amidolytic activity of the serine protease. The enzyme cleaves the amide bond between the Arginine (Arg) residue and the para-nitroaniline (pNA) group.
-
Substrate: H-D-CHA-Ala-Arg-pNA (Colorless)
-
Reaction: Hydrolysis releases free pNA.
-
Detection: Free pNA absorbs strongly at 405 nm (Yellow). The rate of absorbance increase is directly proportional to enzyme activity.
Reaction Stoichiometry:
Visualization: Reaction Mechanism
Figure 1: Mechanism of chromogenic signal generation. The enzyme recycles after releasing the pNA chromophore.
Materials & Reagents
To ensure data integrity, use the following grade of reagents:
| Component | Specification | Preparation Notes |
| Substrate | H-D-CHA-Ala-Arg-pNA | MW |
| Assay Buffer | Tris-HCl (50 mM), pH 8.2 | Include 100 mM NaCl to mimic physiological ionic strength. Add 0.01% Tween-20 to prevent enzyme adsorption to plastics. |
| Enzyme | Glandular Kallikrein (Human/Porcine) | Dilute immediately before use in ice-cold buffer. Target final concentration: 1–10 nM (optimized to give linear |
| Stop Solution | 20% Acetic Acid | Optional: Only for endpoint assays. This protocol recommends kinetic (continuous) reads.[1] |
| Standard | p-Nitroaniline (pNA) | Recrystallized. Used to generate a standard curve for extinction coefficient verification.[2] |
Critical Note on pH: The pKa of pNA is roughly neutral. At pH < 7.0, the absorbance spectrum shifts. Ensure assay buffer is maintained at pH 8.2–9.0 for optimal signal stability and enzyme activity.
Experimental Protocol
Phase A: System Validation (The "Self-Validating" Step)
Do not rely blindly on literature extinction coefficients (
-
Prepare pNA standards: 0, 10, 20, 50, 100, 200
M in Assay Buffer. -
Read Absorbance at 405 nm (
).[2][3] -
Plot
vs. Concentration. -
Calculate the slope. This is your experimental Micromolar Extinction Coefficient (
) .-
Typical Value:
(equivalent to for 1cm path).
-
Phase B: Kinetic Run
Temperature: 37°C (Pre-warm plate and buffer).
-
Substrate Dilution: Prepare 8 concentrations of H-D-CHA-Ala-Arg-pNA by serial dilution in water.
-
Range:
to . -
Estimated Range: 0.05 mM to 4.0 mM.
-
-
Plate Setup (96-well):
-
Blank: 20
L Buffer + 180 L Substrate (for each concentration). -
Test: 20
L Enzyme + 160 L Buffer.
-
-
Initiation:
-
Add 20
L of Substrate (at 10x conc.) to the Test wells using a multi-channel pipette. -
Final Volume: 200
L.[4]
-
-
Measurement:
-
Immediately place in reader (pre-warmed to 37°C).
-
Shake for 5 seconds.
-
Kinetic Read: Measure
every 30 seconds for 15 minutes.
-
Visualization: Workflow Logic
Figure 2: Step-by-step experimental workflow ensuring data integrity.
Data Analysis & Calculation
Step 1: Determine Initial Velocity ( )
For each substrate concentration
-
Plot
vs. Time (min).[5] -
Identify the linear range (typically 0–5 mins).
-
Calculate the slope (
): . -
Subtract the slope of the Blank (spontaneous hydrolysis) from the Test slope.
Step 2: Convert to Concentration Units
Use your experimentally determined extinction coefficient (
Step 3: Non-Linear Regression (The Gold Standard)
Do not use Lineweaver-Burk plots for final parameter determination; they distort error structures. Use non-linear regression (GraphPad Prism, SigmaPlot, or Python scipy.optimize) to fit the Michaelis-Menten equation:
- : Maximum velocity of the enzyme at saturation.
-
: Substrate concentration at
(measure of affinity).[6]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Non-linear progress curves | Substrate depletion (>10%) | Reduce enzyme concentration or shorten measurement time to the first 2-3 minutes. |
| High Background ( | Spontaneous hydrolysis | Substrate is old or buffer pH is too high (>9.5). Prepare fresh substrate. |
| Low Signal | Enzyme inactivation | Ensure buffer contains 0.01% Tween-20; Keep enzyme on ice until the very last second. |
| Variable Replicates | Pipetting error / Bubbles | Use reverse pipetting for viscous buffers. Centrifuge plate (1000 rpm, 1 min) before reading to remove bubbles. |
References
-
Chromogenix. (n.d.). Chromogenic Substrate S-2266: Data Sheet. Instrumentation Laboratory.[4][6] Retrieved from [Link]
-
Amundsen, E., et al. (1979). "Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate." Advances in Experimental Medicine and Biology, 120A, 83-95.[7]
-
Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic substrates." Methods in Enzymology, 80, 341-361.
- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard text for kinetic analysis).
Sources
- 1. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Kallikrein Inhibitor Potency with Chromogenic Substrates: An Application Guide
Introduction: The Critical Role of Kallikreins and Their Inhibition
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological processes, including blood pressure regulation, inflammation, coagulation, and semen liquefaction.[1][2] The kallikrein-kinin system, in particular, is a key signaling cascade where plasma kallikrein releases the potent inflammatory mediator bradykinin.[3][4] Dysregulation of this system is implicated in several diseases, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[5][6] Consequently, inhibiting kallikrein activity has emerged as a significant therapeutic strategy.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the potency of kallikrein inhibitors using chromogenic substrates. We will delve into the scientific principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure robust and reproducible results.
Scientific Principles: Unraveling Enzyme Inhibition with Light
The core of this application lies in the use of a chromogenic substrate, a molecule that, when cleaved by an active enzyme, releases a colored compound (a chromophore). The rate of color development is directly proportional to the enzyme's activity. By introducing a potential inhibitor, we can measure the reduction in the rate of color formation and thereby quantify the inhibitor's potency.
For plasma kallikrein, a commonly used chromogenic substrate is H-D-Pro-Phe-Arg-p-nitroaniline (pNA), commercially known as S-2302.[7][8][9] Plasma kallikrein cleaves the bond between arginine and pNA, releasing the yellow-colored p-nitroaniline.[10] The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[7][11]
The primary metrics for inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific experimental conditions. It is a functional measure of potency but can be influenced by factors like substrate concentration.[12]
-
Ki: This is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors, making it a more fundamental measure of inhibitor potency.[13]
The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation:[14]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Experimental Design: A Self-Validating System
A robust inhibitor potency assay is a self-validating system. This means that the experimental design should include controls and conditions that confirm the integrity of the results. Key considerations include:
-
Enzyme and Substrate Quality: Use highly purified enzyme and substrate to minimize interfering activities.
-
Assay Conditions: Maintain consistent and optimal pH, temperature, and ionic strength, as these can significantly impact enzyme activity.[15] For plasma kallikrein, a pH of around 7.8 to 8.0 is often optimal.[11][16]
-
Initial Velocity: All measurements should be taken during the initial linear phase of the reaction to ensure that the substrate concentration is not significantly depleted and that product inhibition is negligible.[12]
-
Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate before adding the substrate is crucial, especially for slow-binding or irreversible inhibitors, to ensure that the binding equilibrium is reached.[17][18][19] The optimal pre-incubation time can be calculated based on the expected association rate constant and dissociation equilibrium constant.[18][20]
Visualizing the Workflow
The following diagram illustrates the general workflow for determining kallikrein inhibitor potency.
Caption: Workflow for determining kallikrein inhibitor potency.
Detailed Protocols
Protocol 1: Determination of Michaelis-Menten Constant (Km) for Kallikrein with S-2302
Rationale: Determining the Km of the substrate is a prerequisite for accurately calculating the Ki of an inhibitor. This protocol establishes the baseline kinetic parameters of your enzyme under your specific assay conditions.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302[8]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C[11]
-
96-well clear microplate
-
Microplate reader with kinetic capabilities and temperature control at 37°C
Procedure:
-
Prepare Substrate Stock Solution: Dissolve S-2302 in sterile water to a concentration of 4 mmol/L. This stock solution is stable for over 6 months at 2-8°C when protected from light and microbial contamination.[7][10]
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the S-2302 substrate in Assay Buffer. A typical concentration range to test would be from 0 to 1000 µM.
-
Prepare Enzyme Solution: Dilute the purified plasma kallikrein in Assay Buffer to a final concentration that yields a linear rate of absorbance change over at least 10 minutes. The optimal concentration should be determined empirically.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer to bring the final volume to 200 µL.
-
Varying concentrations of S-2302 substrate.
-
-
Pre-warm Plate: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the prepared enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot (ΔA/min).
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km.
-
Protocol 2: Determination of IC50 and Ki for a Kallikrein Inhibitor
Rationale: This protocol directly measures the potency of a test compound by assessing its ability to inhibit kallikrein activity at various concentrations.
Materials:
-
All materials from Protocol 1.
-
Test inhibitor compound.
Procedure:
-
Prepare Reagents:
-
Prepare the S-2302 substrate at a concentration equal to or below the determined Km value.[12]
-
Prepare the kallikrein enzyme solution as determined in Protocol 1.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Then, prepare a serial dilution series of the inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity (typically ≤1%).
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer.
-
Inhibitor dilutions (or vehicle control for 0% inhibition).
-
Kallikrein enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[21] The optimal time may need to be determined empirically, especially for slow-binding inhibitors.[17][19]
-
Initiate Reaction: Add the S-2302 substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
Calculate the Ki using the Cheng-Prusoff equation.[22]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example Michaelis-Menten Kinetic Parameters for Kallikrein and S-2302
| Parameter | Value | Units |
| Km | 200 | µM |
| Vmax | 6.8 x 10⁻⁶ | mol/min |
Note: These are example values. Actual values must be determined experimentally.[10]
Table 2: Example Potency Data for a Kallikrein Inhibitor
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type |
| Compound X | 50 | 25 | Competitive |
| Compound Y | 120 | 120 | Non-competitive |
Mechanism of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the IC50 should be determined at several different substrate concentrations.[23]
-
Competitive Inhibition: The IC50 value increases with increasing substrate concentration.
-
Non-competitive Inhibition: The IC50 value is independent of substrate concentration.
-
Uncompetitive Inhibition: The IC50 value decreases with increasing substrate concentration.
The following diagram illustrates the different modes of reversible enzyme inhibition.
Caption: Modes of reversible enzyme inhibition.
Conclusion
The determination of inhibitor potency using chromogenic substrates is a fundamental and powerful tool in drug discovery and development. By understanding the underlying scientific principles and adhering to robust, well-controlled protocols, researchers can generate accurate and reproducible data to guide the optimization of novel kallikrein inhibitors. This application note provides a comprehensive framework to achieve this, empowering scientists to advance the development of new therapeutics for kallikrein-mediated diseases.
References
-
Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity. Journal of Biological Chemistry.
-
Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
-
Chromogenix S-2302. DiaPharma.
-
CHROMOGENIC SUBSTRATE S-2302™. ChromogenicSubstrates.com.
-
Computing Ki for a Competitive Enzyme Inhibitor. GraphPad.
-
New Human Tissue Kallikrein Gene Family: Structure, Function, and Association to Disease. Endocrine Reviews.
-
S2302-Chromogenic Substrate. Scribd.
-
S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Quadratech Diagnostics.
-
S-2302TM. Instrumentation Laboratory.
-
Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. PubMed.
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv.
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PMC.
-
Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. ACS Publications.
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate.
-
A quick method for the determination of inhibition constants. PMC.
-
Kallikrein. Wikipedia.
-
Plasma kallikrein. Wikipedia.
-
The therapeutic potential of a kallikrein inhibitor for treating hereditary angioedema. Expert Opinion on Investigational Drugs.
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Amazon S3.
-
Kallikreins - the melting pot of activity and function. PMC.
-
Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. AAT Bioquest.
-
Kallikrein inhibitor activity. ChromogenicSubstrates.com.
-
chromogenix research methods - kallikrein inhibitor activity. DiaPharma.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.
-
(PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate.
-
Kallikrein, urine. ChromogenicSubstrates.com.
-
Enzyme Inhibition Calculations. Carnegie Mellon University.
-
How Do Kallikrein Inhibitors Work?. RxList.
-
Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system. PMC.
-
In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?. ResearchGate.
-
a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Semantic Scholar.
-
Assessing the Translational Potential of Plasma Kallikrein-IN-3 Versus Competitors: A Comparative Guide. Benchchem.
-
Kallikrein Inhibitors as Antiinflammatory Therapeutics. Blood.
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
-
Kallikrein-like activity, plasma. ChromogenicSubstrates.com.
-
Studies on plasma inhibitors of plasma kallikrein using chromogenic peptide substrate assays. PubMed.
-
Basics of Enzymatic Assays for HTS. NCBI.
-
How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
-
Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. PubMed.
-
Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
Sources
- 1. Kallikrein - Wikipedia [en.wikipedia.org]
- 2. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Do Kallikrein Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. diapharma.com [diapharma.com]
- 8. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. scribd.com [scribd.com]
- 10. endotell.ch [endotell.ch]
- 11. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.graphpad.com [cdn.graphpad.com]
- 14. youtube.com [youtube.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of H-D-CHA-Ala-Arg-pNA in aqueous buffers
Technical Support Center: H-D-CHA-Ala-Arg-pNA Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview & Key Solubility Challenges
H-D-CHA-Ala-Arg-pNA is a synthetic chromogenic substrate widely used in enzymatic assays, particularly for serine proteases.[1][2][3] Upon cleavage by a target enzyme, it releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at or near 405-410 nm.[4] However, researchers frequently encounter difficulties dissolving this peptide in standard aqueous buffers.
The solubility challenge arises from the peptide's amphipathic nature—a molecular tug-of-war between its hydrophobic and hydrophilic components:
-
Hydrophobic Moieties: The D-Cyclohexylalanine (CHA) residue is exceptionally non-polar, and the p-nitroanilide (pNA) group also contributes significant hydrophobicity.[5] These components promote aggregation and precipitation in aqueous solutions.
-
Hydrophilic Moieties: The Arginine (Arg) residue has a strongly basic guanidinium group, and the N-terminus has a free amino group. At pH values below their pKa, these groups are protonated and positively charged, promoting interaction with water.[6][7]
Effective solubilization hinges on disrupting the hydrophobic interactions while maximizing the charge of the hydrophilic groups.
Frequently Asked Questions (FAQs)
Q1: Why is my H-D-CHA-Ala-Arg-pNA not dissolving in PBS or Tris buffer? A1: The peptide's potent hydrophobicity, driven by the CHA and pNA groups, often outweighs the solubilizing effect of the single charged Arginine residue at neutral pH.[5][8] This imbalance leads to poor solubility in standard physiological buffers.
Q2: What is the first solvent I should try? A2: For a basic peptide like this one (due to the Arginine), the recommended starting point is a dilute acidic solution.[9][10] A small amount of 10% aqueous acetic acid or even distilled water (which is often slightly acidic) is a good first choice before resorting to organic solvents.[9][11]
Q3: Is it safe to heat or sonicate the peptide to aid dissolution? A3: Gentle warming (e.g., to 30-40°C) or bath sonication for short periods (5-10 minutes) can help break up aggregates and enhance solubility.[5][12] However, avoid aggressive heating, as it can degrade the peptide. Always bring the vial to room temperature before opening to prevent condensation.[12]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to solubilizing H-D-CHA-Ala-Arg-pNA, starting with the least disruptive methods.
Problem: Lyophilized peptide powder forms an insoluble suspension or precipitate in my standard aqueous buffer (pH 7.0-8.0).
Workflow: A Step-by-Step Decision Guide
The following diagram outlines the recommended troubleshooting workflow. Start with Step 1 and proceed only if the previous step fails.
Caption: Troubleshooting workflow for solubilizing H-D-CHA-Ala-Arg-pNA.
Solution 1: pH Adjustment (Recommended First Step)
-
Scientific Rationale: H-D-CHA-Ala-Arg-pNA has two primary basic groups: the N-terminal amine (pKa ~8.0) and the Arginine side chain (pKa ~12.5). By dissolving the peptide in a dilute acidic solution (e.g., pH 3-5), you ensure both groups are fully protonated, conferring a net positive charge.[7] This charge enhances interaction with polar water molecules and creates electrostatic repulsion between peptide molecules, preventing the aggregation driven by the hydrophobic CHA residue.[7]
-
Protocol: See Protocol A below.
-
Trustworthiness Check: This method avoids organic solvents that can interfere with many biological assays. However, you must confirm that the final pH of your diluted stock solution is compatible with your experimental system and enzyme activity.
Solution 2: Organic Co-solvents (For Highly Resistant Peptides)
-
Scientific Rationale: If pH adjustment is insufficient, the strong hydrophobic forces must be disrupted directly. A small amount of a polar, aprotic organic solvent like dimethyl sulfoxide (DMSO) can effectively solvate the hydrophobic CHA and pNA groups, breaking up aggregates and allowing water to then interact with the charged parts of the molecule.[6][11][12]
-
Protocol: See Protocol B below.
-
Trustworthiness Check: DMSO is an excellent solvent but can affect enzyme kinetics and be cytotoxic in some cell-based assays.[6] Always prepare the stock solution in 100% DMSO first, then dilute into your aqueous buffer. The final concentration of DMSO should typically be kept below 1% (v/v) in your assay, though this tolerance is system-dependent.[6] If precipitation occurs when adding the aqueous buffer, you have exceeded the peptide's solubility limit in that mixed-solvent system.[5][11]
Experimental Protocols
Safety Precaution: Always handle lyophilized peptides in a clean environment and centrifuge the vial briefly before opening to ensure all powder is at the bottom. It is highly recommended to test solubility on a small aliquot before dissolving the entire stock.[5][6][12]
Protocol A: Solubilization using pH Adjustment
-
Weigh out a small, known amount of H-D-CHA-Ala-Arg-pNA.
-
Add a small volume of 10% aqueous acetic acid to the peptide. Vortex gently.
-
If the peptide dissolves, you can then slowly add your desired aqueous buffer (e.g., Tris, HEPES) to reach the final desired concentration.
-
Monitor the solution for any signs of precipitation during dilution.
-
Check and, if necessary, adjust the final pH of the solution to ensure it is within the optimal range for your assay.
Protocol B: Solubilization using an Organic Co-solvent (DMSO)
-
Add a minimal volume of pure, anhydrous DMSO directly to the lyophilized peptide powder to create a concentrated stock solution (e.g., 10-20 mM). Vortex until fully dissolved.
-
To prepare your working solution, very slowly add the concentrated DMSO stock dropwise into your final aqueous buffer while vortexing continuously.[5][11] This gradual dilution is critical to prevent the peptide from precipitating out of solution.
-
Ensure the final concentration of DMSO in your assay is as low as possible and below the tolerance limit of your system.
Data Presentation: Comparison of Solubilization Methods
| Method | Primary Mechanism | Pros | Cons & Cautions | Best For... |
| Dilute Acid (e.g., Acetic Acid) | Maximizes positive charge via protonation of Arg and N-terminus. | - Avoids organic solvents.[9]- Compatible with most enzyme assays.- Easily pH-adjusted. | - May not be sufficient for very high concentrations.- Final pH must be compatible with the assay.[7] | Initial attempts for enzyme kinetics and cell-free assays. |
| DMSO | Disrupts hydrophobic interactions.[6][12] | - Excellent solubilizing power for hydrophobic peptides.[6][11]- Useful for creating high-concentration stock solutions. | - Can interfere with enzyme activity.[6]- May be cytotoxic.[6]- Risk of precipitation upon aqueous dilution.[5] | High-throughput screening, creating concentrated stocks for later dilution. |
| Acetonitrile (ACN) / Methanol | Disrupts hydrophobic interactions. | - Volatile and easily removed if necessary.- Good alternative if DMSO interferes with the assay.[12] | - Generally less effective than DMSO.- Can denature some enzymes at higher concentrations. | Applications where DMSO is contraindicated, such as certain mass spectrometry analyses.[12] |
References
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
PubChem. (n.d.). H-D-CHA-Ala-Arg-pNA. Retrieved from [Link]
-
Feliu, L., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 43(4), 1517-1528. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]
-
Walenga, J. M., et al. (2002). Chromogenic Substrates in Coagulation and Fibrinolytic Assays. Laboratory Hematology, 8(3), 129-138. Retrieved from [Link]
-
DC Chemicals. (n.d.). H-D-CHG-Ala-Arg-pNA.2AcOH(Substrate Th-1). Retrieved from [Link]
-
Di Cera, E., et al. (1997). Chromogenic Substrates Selective for Activated Protein C. Blood, 89(6), 2232-2233. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
EMBOSS. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
Stephen White Laboratory. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]
-
The Channel Annotation Package. (n.d.). Hydrophobicity Scales. Retrieved from [Link]
-
Messmore, H. L., et al. (1978). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 13(4), 667-675. Retrieved from [Link]
-
Haemochrom. (n.d.). Products Chromogenic substrates. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Correcting Turbidity Interference in pNA Substrate Assays
Current Status: Operational Subject: Troubleshooting Optical Interference (Turbidity/Precipitation) in 405 nm Colorimetric Assays Assigned Specialist: Senior Application Scientist
Introduction: The Physics of the Problem
You are likely here because your p-nitroaniline (pNA) assay—used for Caspase, Trypsin, or other protease activity—is showing artificially high absorbance or erratic data.
The Core Issue:
pNA assays rely on the Beer-Lambert Law (
Turbidity (cloudiness caused by protein aggregation, lipid particles, or compound precipitation) causes light scattering , not absorption. However, the spectrophotometer detector cannot distinguish between a photon absorbed by pNA and a photon scattered away by a particle. Both result in less light hitting the detector, which the machine reports as increased Absorbance (
Because scattering is inversely proportional to wavelength (
Module 1: Diagnosis – Is it Real Signal or Scatter?
Before applying corrections, you must confirm the source of the signal.
Diagnostic Experiment: The Spectral Scan Run a spectral scan (350 nm – 700 nm) of your suspect wells against a blank.
| Observation | Diagnosis | Action Required |
| Peak at 405 nm, baseline at >600 nm | Normal pNA signal. | None. Proceed with assay. |
| High absorbance at 405 nm AND >600 nm | Broad-spectrum Interference (Turbidity). | Apply Protocol A (Dual-Wavelength). |
| Signal increases over time at >600 nm | Progressive Precipitation. Compound is crashing out during incubation. | Apply Protocol B (Kinetic) & Protocol C (Solubility). |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing optical interference in colorimetric assays.
Module 2: Correction Protocols
Protocol A: Dual-Wavelength Correction (The Standard)
Best for: Biological turbidity (cell lysates, serum) that remains constant during the read.
Principle: pNA absorbs strongly at 405 nm but has negligible absorbance above 600 nm. Turbidity scatters light across the visible spectrum. By measuring at a reference wavelength where only turbidity exists, we can subtract the interference.
Step-by-Step:
-
Set up the Reader: Configure your plate reader to measure at two wavelengths:
-
Acquire Data: Read the plate.
-
Calculate Corrected OD:
-
Validate: Ensure
is not . If the reference OD is too high, the linear range of the reader is compromised; dilute the sample.
Expert Insight: Simple subtraction assumes "flat" scattering (Mie scattering). If the particles are very small (Rayleigh scattering), scattering is stronger at 405 nm than 630 nm. In this case, simple subtraction will under-correct. Advanced Correction:
, whereis determined by measuring a non-absorbing turbid control (e.g., a "compound only" well without enzyme).
Protocol B: Kinetic Rate Analysis (The Bypass)
Best for: Moderate interference or slow-forming precipitates.
Principle: Turbidity often acts as a static "offset" (a high y-intercept). Enzymatic activity is a rate (slope). By calculating the change in absorbance over time, the static background is mathematically eliminated.
Step-by-Step:
-
Mode: Set reader to Kinetic Mode .
-
Interval: Read every 30–60 seconds for 10–30 minutes.
-
Wavelength: 405 nm (Dual wavelength 405/630 is still recommended for quality control).
-
Calculation:
-
Plot
vs. Time (min). -
Select the linear portion of the curve.[3]
-
Calculate Slope (
). -
Crucial Step: Check the slope at 630 nm.
-
If Slope
, the turbidity is static. The Slope is valid. -
If Slope
, the sample is actively precipitating. Data is invalid. Proceed to Protocol C.
-
-
Protocol C: Solubility Optimization (The Root Cause Fix)
Best for: Drug screening where compounds precipitate (Progressive Turbidity).
Principle: If a compound crashes out of solution, it not only causes optical interference but also reduces the effective concentration of the drug, yielding false negatives (or false positives if the precipitate inhibits the enzyme non-specifically).
Optimization Table:
| Parameter | Recommendation | Mechanism |
| DMSO Concentration | Maintain 1–5% (v/v) final. | Increases solubility of hydrophobic compounds. Warning: Validate enzyme tolerance to DMSO first. |
| Detergents | Add 0.01% Triton X-100 or Tween-20. | Prevents formation of micro-aggregates and colloidal precipitations. |
| Ionic Strength | Adjust NaCl (e.g., 150 mM). | "Salting in" effect can stabilize certain proteins/compounds. |
| Carrier Proteins | Add 0.1% BSA. | Coats hydrophobic particles and prevents large aggregate formation. |
Module 3: Experimental Workflow Visualization
The following diagram illustrates the optical path difference and the correction logic.
Figure 2: Optical interference mechanism. Turbidity scatters light, mimicking absorbance.[3][4] Reference wavelengths isolate the scattering component.
Frequently Asked Questions (FAQ)
Q: Can I just centrifuge my plate to remove turbidity? A: Yes, but with caution. If the turbidity is cell debris (lysate), centrifugation is excellent. However, if you are screening a drug library and the turbidity is the drug itself precipitating, centrifuging removes the drug. This leads to a false "no inhibition" result because the compound is no longer present to act on the enzyme.
Q: My reference wavelength (630 nm) absorbance is negative. How is that possible? A: This usually indicates a blanking error. Ensure you are subtracting the "Media/Buffer Blank" from your samples. If the buffer blank has more turbidity (e.g., bubbles) than the sample, you get negative values. Always check for bubbles before reading; they act like massive turbidity particles.
Q: Why not use 595 nm (Bradford) or 562 nm (BCA) as a reference? A: You can, provided the pNA product does not absorb there. However, 600 nm+ is safer because the pNA absorbance tail is completely flat by 600 nm. 562 nm might still have slight overlap depending on pH and concentration.
Q: Does pH affect pNA absorbance? A: Yes. p-nitroaniline is a pH indicator. It is yellow (high absorbance) at neutral/alkaline pH and colorless at acidic pH. Ensure your assay buffer is buffered (pH > 7.0) and that your "stop solution" (if used) does not shift the pH too low unless you are using a specific acid-stop protocol that requires reading at a different wavelength.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[5] Interference with Fluorescence and Absorbance.[5][6] Available from: [Link]
-
National Institute of Standards and Technology (NIST). p-Nitroaniline UV/Visible Spectrum Data. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. news-medical.net [news-medical.net]
- 5. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Plasma Kallikrein Activity in Clinical Samples: A Comparative Technical Guide
Executive Summary
This guide provides a technical comparison of methodologies for validating Plasma Kallikrein (PKa) activity in clinical samples. Designed for drug development professionals and senior researchers, it moves beyond basic kit instructions to address the specific challenges of the contact activation system—primarily the "cold activation" phenomenon and protease cross-reactivity. We compare Chromogenic Substrate Assays , Immuno-Capture Activity Assays , and Global Functional Assays , providing actionable protocols and data-driven insights.
Part 1: The Biological Challenge & Pre-Analytical Control
The Contact Activation System
Plasma Kallikrein (PKa) is a serine protease generated from its zymogen, Prekallikrein (PK), by Factor XIIa (FXIIa).[1] PKa cleaves High-Molecular-Weight Kininogen (HK) to release Bradykinin (BK), the driver of edema in Hereditary Angioedema (HAE).[2][3]
The validation challenge lies in the feedback loop: FXIIa activates PK, and PKa activates FXII. In clinical samples, preventing artificial activation during handling is the single most critical validation step.
Diagram 1: The Contact Activation Feedback Loop
This diagram illustrates the reciprocal activation of FXII and PK, and the critical regulatory role of C1-Inhibitor (C1-INH).
Caption: Reciprocal activation of FXII and PK. C1-INH serves as the primary checkpoint to prevent uncontrolled Bradykinin generation.
The "Cold Activation" Trap (Crucial Pre-Analytical Step)
Causality: C1-Inhibitor (C1-INH) is the primary endogenous inhibitor of PKa. At temperatures below 4°C, C1-INH loses its inhibitory capacity, while FXII auto-activation continues. This leads to massive, artificial conversion of Prekallikrein to Kallikrein, known as "cold activation."
Mandatory Protocol for Clinical Samples:
-
Collection: Use Sodium Citrate (3.2%).[4] Do NOT use glass tubes (silica activates FXII). Use polypropylene.
-
Processing: Centrifuge at Room Temperature (15–25°C) . Do not chill.
-
Separation: Aliquot plasma immediately into polypropylene tubes.
-
Storage: Snap freeze at -80°C immediately.
-
Thawing: Thaw rapidly at 37°C and assay immediately. Never store thawed plasma at 4°C.
Part 2: Methodology Comparison
We compare the three primary methods for validating PKa activity.
Method A: Chromogenic Substrate Assay (The Standard)
Uses a synthetic peptide (e.g., S-2302: H-D-Pro-Phe-Arg-pNA) that mimics the cleavage site of HMW Kininogen.
-
Mechanism: PKa cleaves p-nitroaniline (pNA), causing a color change at 405 nm.
-
Best For: Routine screening, high-throughput.
-
Limitation: Low specificity. Other proteases (Plasmin, Thrombin) can cleave the substrate. Requires specific inhibitors (e.g., Corn Trypsin Inhibitor for FXIIa) to validate signal source.
Method B: Immuno-Capture Activity Assay (The Specific)
Uses a monoclonal antibody to capture PK/PKa onto a plate, washing away interfering proteases, followed by adding a chromogenic or fluorogenic substrate.
-
Mechanism: Capture -> Wash -> Activity Readout.
-
Best For: Clinical samples with complex backgrounds or low PKa titers. Differentiating PKa from FXIIa or Thrombin.
-
Limitation: Dependent on antibody affinity; may not capture complexed PKa-C1INH.
Method C: Fluorogenic Assay (The Sensitive)
Similar to chromogenic but uses a fluorophore (e.g., AMC or ACC) leaving group.
-
Mechanism: High sensitivity detection of cleavage.
-
Best For: Detecting trace levels of spontaneous PKa activity in HAE patients during quiescent phases.
-
Limitation: Susceptible to quenching by plasma proteins (hemolysis interference).
Comparative Data Table
| Feature | Chromogenic (S-2302) | Immuno-Capture Activity | Fluorogenic Assay |
| Sensitivity (LOD) | Moderate (~5-10 ng/mL) | High (~1 ng/mL) | Very High (<1 ng/mL) |
| Specificity | Low (Requires Inhibitors) | High (Ab dependent) | Moderate |
| Sample Volume | 10-50 µL | 50-100 µL | 10-50 µL |
| Throughput | High (96/384 well) | Low (Incubation steps) | High |
| Interference | Turbidity/Lipids | Antibody cross-reactivity | Hemoglobin quenching |
| Cost | Low | High | Moderate |
Part 3: Experimental Validation Protocol
This protocol details the Chromogenic Assay with Inhibitor Confirmation , the most robust method for validating that the observed activity is truly PKa.
Reagents Required:
-
Substrate: S-2302 (H-D-Pro-Phe-Arg-pNA) or equivalent (e.g., Chromogenix, Diapharma).
-
Specific Inhibitor 1: Corn Trypsin Inhibitor (CTI) - Blocks FXIIa (prevents contact activation during assay).
-
Specific Inhibitor 2: Soybean Trypsin Inhibitor (SBTI) - Blocks PKa (used to prove signal specificity).
-
Buffer: 50 mM Tris-HCl, pH 7.8, 150 mM NaCl.
Diagram 2: Validation Workflow
This workflow ensures that the measured signal is derived specifically from Plasma Kallikrein.
Caption: Differential inhibition workflow. CTI blocks upstream activation (FXIIa). SBTI blocks PKa. The difference represents true PKa activity.
Step-by-Step Methodology:
-
Preparation: Pre-warm Buffer and Substrate (4 mM stock) to 37°C.
-
Inhibitor Loading:
-
Well A (Test): Add Plasma + Corn Trypsin Inhibitor (CTI, final 50 µg/mL). Rationale: CTI blocks FXIIa, ensuring we only measure existing PKa, not new PKa generated during the assay.
-
Well B (Blank): Add Plasma + CTI + Soybean Trypsin Inhibitor (SBTI, final 100 µg/mL). Rationale: SBTI inhibits PKa. Any signal remaining in this well is non-specific background.
-
-
Incubation: Incubate plate at 37°C for 5 minutes.
-
Reaction Start: Add 20 µL of S-2302 substrate to all wells simultaneously.
-
Kinetic Measurement: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Calculation:
-
Determine the slope (ΔOD/min) for the linear portion of the curve.
-
True PKa Activity = Slope (Well A) - Slope (Well B).
-
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| High Background in Blank (Well B) | Presence of non-PKa proteases (e.g., Plasmin, Thrombin) or hemolysis. | Use a more specific substrate or switch to Immuno-Capture method. |
| No Activity in HAE Sample | Sample degradation or "Cold Activation" occurred before freezing, depleting the enzyme. | Review collection protocol. Ensure RT processing. Check for multiple freeze-thaw cycles. |
| Non-Linear Kinetics | Substrate depletion (Vmax reached too fast). | Dilute sample 1:2 or 1:4 in buffer. |
| High Variation (CV > 15%) | Pipetting error or temperature fluctuation. | Use automated dispensing. Ensure plate reader is pre-warmed to 37°C. |
References
-
Frontiers in Medicine. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema.[2][4] Retrieved from
-
Journal of Thrombosis and Haemostasis. (1982). Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[5][6][7] (Gallimore MJ et al.) Retrieved from
-
National Institutes of Health (PMC). (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema.[2][4] Retrieved from
-
Chromogenix/Diapharma. S-2302 Monograph and Method Description. Retrieved from
-
PLOS Computational Biology. (2024). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors. Retrieved from
Sources
- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. diapharma.com [diapharma.com]
- 7. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
A Senior Application Scientist's Guide to the Selectivity Profiling of the Chromogenic Substrate H-D-CHA-Ala-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug development, the ability to selectively measure the activity of a specific protease amidst a complex biological milieu is paramount. Chromogenic substrates, synthetic peptides that release a colored molecule upon enzymatic cleavage, are indispensable tools in this endeavor. This guide provides an in-depth technical analysis of the chromogenic substrate H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA), focusing on its selectivity profile against a panel of common serine proteases. We will delve into the structural rationale for its selectivity, provide detailed experimental protocols for its characterization, and present a comparative analysis of its performance.
The Principle of Selectivity: Why P1, P2, and P3 Residues Matter
The specificity of a protease for its substrate is dictated by a series of molecular interactions between the amino acid residues of the substrate (designated Pn...P3, P2, P1, P1', P2', P3'...Pn', with the cleavage occurring between P1 and P1') and the corresponding binding pockets of the protease (designated Sn...S3, S2, S1, S1', S2', S3'...Sn'). For many trypsin-like serine proteases, which preferentially cleave after a basic amino acid, the P1 residue is a primary determinant of specificity. In the case of H-D-CHA-Ala-Arg-pNA, the P1 residue is Arginine (Arg), making it a substrate for proteases that recognize and cleave after basic residues, such as thrombin, trypsin, plasmin, and plasma kallikrein.
However, the residues at the P2 and P3 positions play a crucial role in fine-tuning this selectivity. The S2 and S3 subsites of different proteases have distinct steric and electrostatic properties, allowing for discrimination between substrates with varying P2 and P3 residues. The P3 residue, in particular, can significantly influence the rate of substrate cleavage. For thrombin, the presence of a bulky hydrophobic residue at the P3 position can be favorable for binding and catalysis. H-D-CHA-Ala-Arg-pNA features a non-standard, bulky hydrophobic amino acid, Cyclohexylalanine (CHA), at the P3 position. This structural feature is key to its potential selectivity.
Performance Profile of H-D-CHA-Ala-Arg-pNA
The utility of a chromogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While comprehensive, directly comparable kinetic data for H-D-CHA-Ala-Arg-pNA across a wide range of proteases is not extensively available in the public domain, we can compile known data and make informed comparisons based on structurally similar substrates.
Table 1: Kinetic Parameters and Relative Reactivity of H-D-CHA-Ala-Arg-pNA and Other Chromogenic Substrates with Thrombin
| Substrate | Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Pefachrome® TH 5251 | H-D-CHA-Ala-Arg-pNA | Human α-Thrombin | 20.34 | 14.71 | 0.72 |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 |
Data for Pefachrome® TH 5251 and other substrates are compiled from various sources for comparative purposes. Kinetic constants can vary with experimental conditions.
The available data indicates that H-D-CHA-Ala-Arg-pNA is a substrate for thrombin. To establish its selectivity, it is essential to profile its reactivity against other relevant serine proteases.
Table 2: Anticipated Selectivity Profile of H-D-CHA-Ala-Arg-pNA
| Protease | P1 Preference | Anticipated Reactivity with H-D-CHA-Ala-Arg-pNA | Rationale |
| Thrombin | Arg, Lys | High | Known substrate. The bulky hydrophobic P3 (CHA) residue is generally well-accommodated by thrombin's S3 subsite. |
| Trypsin | Arg, Lys | Moderate to High | Trypsin has a strong preference for basic P1 residues. The P3 CHA may influence the binding affinity compared to other trypsin substrates. |
| Plasmin | Lys, Arg | Low to Moderate | While plasmin recognizes Arg at P1, its extended substrate binding sites may not favorably accommodate the bulky CHA at P3 as well as thrombin does. |
| Factor Xa | Arg | Low | Factor Xa has a more constrained active site compared to thrombin and typically shows lower reactivity with many tripeptide chromogenic substrates designed for thrombin. |
| Plasma Kallikrein | Phe, Arg | Moderate | Plasma kallikrein cleaves after Arg and can accommodate hydrophobic residues in its subsites. |
This table represents an anticipated profile based on known protease specificities. Experimental verification is crucial and can be achieved using the protocol outlined below.
Experimental Protocol for Selectivity Profiling
This section provides a detailed, step-by-step methodology for determining the selectivity profile of H-D-CHA-Ala-Arg-pNA.
Objective: To quantify the rate of hydrolysis of H-D-CHA-Ala-Arg-pNA by a panel of serine proteases (thrombin, trypsin, plasmin, Factor Xa, and plasma kallikrein) to determine its selectivity.
Principle: The protease cleaves the amide bond between Arginine and p-nitroanilide (pNA), releasing the yellow chromophore pNA. The rate of pNA release is monitored by measuring the increase in absorbance at 405 nm and is directly proportional to the enzyme activity.
Materials:
-
H-D-CHA-Ala-Arg-pNA dihydrochloride
-
Purified proteases: Human α-Thrombin, Bovine Trypsin, Human Plasmin, Bovine Factor Xa, Human Plasma Kallikrein
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% (w/v) PEG 8000, pH 8.3 at 37°C
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature of 37°C
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve a calculated amount of H-D-CHA-Ala-Arg-pNA in DMSO. Store in aliquots at -20°C.
-
Enzyme Stock Solutions: Prepare stock solutions of each protease in an appropriate buffer (as recommended by the supplier) and store in aliquots at -80°C. The final concentration in the assay will need to be optimized for each enzyme to ensure a linear rate of substrate hydrolysis over the measurement period.
-
pNA Standard Curve: Prepare a series of pNA standards (0 to 200 µM) in the Assay Buffer to convert the rate of change in absorbance to the rate of product formation.
-
-
Assay Setup:
-
Equilibrate the microplate reader to 37°C.
-
In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for no-enzyme controls)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add the substrate solution to each well. The final substrate concentration should be at or above the Km if known, or a concentration of 200 µM can be used for initial screening.
-
The final reaction volume in each well should be 200 µL.
-
-
Data Acquisition:
-
Immediately after adding the substrate, start monitoring the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each enzyme, plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Convert the rate of absorbance change (mOD/min) to the rate of pNA formation (µM/min) using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹) or a pNA standard curve.
-
Calculate the specific activity of each enzyme towards the substrate (e.g., in µmol/min/mg of enzyme).
-
Compare the specific activities of the different proteases to determine the selectivity profile of H-D-CHA-Ala-Arg-pNA.
-
Caption: Experimental workflow for protease selectivity profiling.
Structural Rationale for Selectivity
The selectivity of H-D-CHA-Ala-Arg-pNA is largely driven by the interactions of its P1, P2, and P3 residues with the corresponding S1, S2, and S3 subsites of the target protease.
Caption: Substrate-protease subsite interactions.
-
P1-S1 Interaction: The positively charged guanidinium group of the Arginine at P1 forms a salt bridge with a conserved Aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases. This is the primary determinant for the substrate's interaction with this class of enzymes.
-
P3-S3 Interaction: The cyclohexyl group of CHA at the P3 position is a bulky, non-polar moiety. The S3 subsites of different proteases vary in size and hydrophobicity. Thrombin, for instance, has a relatively accommodating S3 pocket that can interact favorably with such hydrophobic residues, contributing to its affinity for this substrate. In contrast, proteases with smaller or more polar S3 pockets would be expected to show lower reactivity.
Conclusion
H-D-CHA-Ala-Arg-pNA is a valuable tool for the specific measurement of thrombin activity. Its design, incorporating a basic P1 residue and a bulky hydrophobic P3 residue, provides a structural basis for its selectivity. The experimental protocol detailed in this guide offers a robust framework for researchers to independently verify its selectivity profile against a panel of proteases relevant to their specific field of inquiry. By understanding the principles of substrate design and employing rigorous experimental validation, scientists can confidently utilize H-D-CHA-Ala-Arg-pNA in their research and drug development workflows.
References
- BenchChem. A Head-to-Head Comparison of Chromogenic Substrates for Coagulation Studies: Cbz-Lys-Arg-pNA vs. Chromozym TH. BenchChem Technical Guide.
- Lottenberg R, Christensen U, Jackson CM, Coleman PL. Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods Enzymol. 1981;80 Pt C:341-61.
- Mattler LE, Bang NU. Serine protease specificity for peptide chromogenic substrates. Thromb Haemost. 1977 Dec 15;38(4):776-92.
- Perona JJ, Craik CS. Structural basis of substrate specificity in the serine proteases. Protein Sci. 1995 Mar;4(3):337-60.
Comparative Technical Guide: Benchmarking H-D-CHA-Ala-Arg-pNA in Coagulation Analysis
[1]
Executive Summary
H-D-CHA-Ala-Arg-pNA (D-Cyclohexylalanine-Alanine-Arginine-para-nitroanilide) represents a specialized class of chromogenic substrates designed for the kinetic determination of serine proteases, specifically Thrombin (Factor IIa) .[1]
While the industry standard S-2238 (H-D-Phe-Pip-Arg-pNA) is renowned for its extreme affinity (low
This guide benchmarks H-D-CHA-Ala-Arg-pNA against standard clotting assays (PT/aPTT) and alternative chromogenic substrates, providing validated protocols and kinetic data for researchers in hemostasis and drug development.[1]
Part 1: Mechanism of Action & Chemical Logic
The Chromogenic Principle
Unlike clotting assays that rely on the mechanical or optical detection of fibrin polymerization (which can be erratic in the presence of lupus anticoagulants or hypofibrinogenemia), H-D-CHA-Ala-Arg-pNA relies on a direct amidolytic reaction.[1]
-
Recognition: Thrombin recognizes the Ala-Arg sequence, which mimics the cleavage site of the fibrinogen A
-chain. -
Modification (The CHA Factor): The D-Cyclohexylalanine (CHA) residue at the P3 position increases hydrophobicity compared to standard Phenylalanine. This structural modification alters the enzyme-substrate fit, modulating the kinetic constant (
) to allow for a wider linear range in high-concentration thrombin environments.[1] -
Signal Generation: Thrombin cleaves the amide bond between Arginine and the p-nitroaniline (pNA) group. Free pNA absorbs light strongly at 405 nm .[2]
Diagram 1: Enzymatic Signaling Pathway
The following diagram illustrates the parallel pathways of physiological clotting versus the synthetic chromogenic pathway.
Figure 1: Mechanism of Action.[3] Thrombin processes the synthetic substrate in parallel with natural targets, but the chromogenic output (pNA) avoids interferences associated with fibrin polymerization.
Part 2: Benchmarking Performance
Kinetic Comparison (The "Sprint" vs. "Marathon" Substrate)
The most critical distinction lies in the kinetic constants.
-
S-2238 is a "Sprint" substrate: Low
means it binds very tightly.[1] It is ideal for detecting trace amounts of Thrombin but saturates quickly. -
H-D-CHA-Ala-Arg-pNA is a "Marathon" substrate: Higher
means it requires more thrombin to reach max velocity ( ).[1] This prevents "substrate consumption" artifacts during long assays like Thrombin Generation Tests.
| Parameter | S-2238 (Standard) | H-D-CHA-Ala-Arg-pNA | Implication |
| Sequence | H-D-Phe-Pip-Arg-pNA | H-D-CHA-Ala-Arg-pNA | CHA provides hydrophobic modulation.[1] |
| ~1.3 µM (High Affinity) | ~20.0 µM (Moderate Affinity) | CHA variant has a wider linear range at high enzyme concentrations.[1] | |
| Specificity | High for Thrombin | High for Thrombin; minor Xa/Kallikrein cross-reactivity | Requires specific inhibitors (e.g., I-2581) if testing complex fluids.[1] |
| Solubility | High | Moderate | Requires pre-dilution in solvent before buffer. |
| Primary Use | AT-III Activity, Trace Thrombin | Thrombin Generation Assay (TGA), DTI Monitoring | [1] |
Methodological Comparison: Chromogenic vs. Clotting
Why switch from a standard aPTT to an H-D-CHA-Ala-Arg-pNA assay?
| Feature | Clotting Assay (aPTT/PT) | Chromogenic (H-D-CHA...)[1][4][5] |
| Endpoint | Fibrin Clot formation (Time) | Color density (OD 405nm) |
| Interference | Lipemia, CRP, Lupus Anticoagulants | Hemoglobin (if >500 mg/dL), Bilirubin |
| Precision (CV) | 3% - 5% | < 2% |
| Automation | Difficult for high-throughput | Excellent (Microplate format) |
| Drug Monitoring | Non-linear response to DOACs | Linear response to Dabigatran/Argatroban |
Part 3: Validated Experimental Protocol
Protocol: Thrombin Generation/Inhibition Assay
Objective: Measure Thrombin activity or inhibition (e.g., by Dabigatran) using H-D-CHA-Ala-Arg-pNA.[1]
Reagents
-
Buffer: Tris-HCl (50 mM), NaCl (175 mM), EDTA (7.5 mM), pH 8.[1]4. Note: pH 8.4 is optimal for Thrombin activity.
-
Substrate Stock: Dissolve H-D-CHA-Ala-Arg-pNA to 4 mM in sterile distilled water. Store at 4°C (stable for 2 months).
-
Stop Solution: 20% Acetic Acid.
Workflow Diagram
Figure 2: Experimental Workflow. Continuous kinetic monitoring is recommended over endpoint methods to verify linearity.
Step-by-Step Procedure
-
Preparation: Dilute plasma samples 1:20 in Buffer to minimize interference from plasma proteins.
-
Equilibration: Pipette 100 µL of diluted sample into a 96-well microplate. Incubate at 37°C for 2 minutes.
-
Substrate Addition: Add 50 µL of H-D-CHA-Ala-Arg-pNA (pre-warmed to 37°C).
-
Critical: The final substrate concentration should be approx. 200 µM (
) to ensure zero-order kinetics if measuring enzyme concentration.[1]
-
-
Measurement:
-
Kinetic Mode (Preferred): Measure absorbance at 405 nm every 30 seconds for 5 minutes. Calculate
. -
Endpoint Mode: Incubate for exactly 5 minutes, add 50 µL of 20% Acetic Acid, and read OD at 405 nm.
-
Part 4: Data Analysis & Troubleshooting
Calculating Activity
Activity is calculated using the Lambert-Beer law. For pNA at 405 nm, the molar extinction coefficient (
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Non-Linear Kinetics.
-
Cause: Substrate depletion (enzyme concentration too high).
-
Solution: Dilute sample further or switch to H-D-CHA-Ala-Arg-pNA from S-2238 (if not already using) due to its higher
.[1]
-
-
Issue: High Background OD.
-
Cause: Hemolysis or icteric sample.
-
Solution: Use a "sample blank" (Sample + Buffer + Acetic Acid, then add Substrate).
-
-
Issue: Low Sensitivity.
-
Cause: pH drift.
-
Solution: Thrombin is highly pH sensitive. Ensure Buffer is strictly pH 8.3–8.4.
-
References
-
Hemker, H.C., et al. (1986). "The Endogenous Thrombin Potential [ETP]: A term introduced to refer to the total amount of Thrombin generated during the test."[6] Clotpedia. Link
-
BenchChem. (2024). "The Chromogenic Substrate Cbz-Lys-Arg-pNA: A Technical Guide for Thrombin Research." (Contains comparative kinetic data for S-2238 vs CHA-Ala-Arg). Link[1]
-
MedChemExpress. (2024). "H-D-CHA-Ala-Arg-pNA | Amidolytic Assay Substrate."[1][7][8] Product Technical Data. Link
-
Tripodi, A. (2016). "The history of the prothrombin time." Journal of Thrombosis and Haemostasis. (Context for Clotting vs Chromogenic evolution). Link[1]
-
Instrumentation Laboratory. (2017). "Comparison of clot-based and chromogenic assay for the determination of protein C activity." National Institutes of Health (PMC). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin Generation (Clotting-based, Chromogenic and Fluorogenic) – ECAT | Clotpedia [clotpedia.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
H-D-CHA-Ala-Arg-pNA (diacetate): Chemical Safety & Disposal Guide
Executive Summary: The "Hidden" Hazard
H-D-CHA-Ala-Arg-pNA is a synthetic chromogenic substrate commonly used to assay serine proteases (e.g., Thrombin, Kallikrein, Urokinase). While the intact peptide is often classified as "low hazard" or "not fully tested," this classification is misleading during disposal.[1]
The Critical Insight: Upon enzymatic cleavage, this compound releases p-Nitroaniline (pNA) .[1][2]
-
p-Nitroaniline is classified by the US EPA as an Acutely Hazardous Substance (P-listed waste: P077) .
-
Operational Directive: You must treat all waste streams (solid stocks and liquid assay residues) as if they contain free p-Nitroaniline.
Immediate Action Card
| Parameter | Directive |
| Waste Classification | Hazardous Chemical Waste (High Toxicity). |
| P-List Applicability | Pure/Unused P-Nitroaniline is P077 . Treat substrate waste with equivalent rigor. |
| Drain Disposal | STRICTLY PROHIBITED. Toxic to aquatic life. |
| Bio-Deactivation | DO NOT AUTOCLAVE. Heat may volatilize toxic byproducts. DO NOT BLEACH. Risk of chloramine formation with arginine/amine groups.[1] |
| Disposal Method | High-temperature incineration via approved chemical waste contractor. |
Hazard Profiling & Mechanism
To manage this chemical safe, you must understand its breakdown. The molecule consists of a tripeptide cap (H-D-CHA-Ala-Arg) linked to a chromophore (pNA).[1]
The Cleavage Mechanism
[1]-
Intact Substrate: Generally stable, non-volatile solid.
-
Free pNA (Yellow): High toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood/Spleen), and Environmental Toxin.[1]
Physical & Chemical Properties Table
| Property | Specification | Operational Implication |
| Appearance | White to off-white powder | Indistinguishable from common salts; requires strict labeling. |
| Solubility | Soluble in Water/DMSO | Spills will spread rapidly on wet surfaces. |
| Reaction Indicator | Turns Yellow ( | Yellow liquid = Free Toxic pNA present. |
| Incompatibility | Strong Oxidizers (Bleach) | Do not mix with hypochlorite ; risk of toxic gas generation.[1] |
Detailed Disposal Protocols
Protocol A: Solid Waste (Unused Stock/Spills)
Applicability: Expired lyophilized powder, weighing boats, contaminated gloves.[1]
-
Containment: Do not sweep dry powder (dust risk).[1] If a spill occurs, dampen with a paper towel soaked in 50% Ethanol to capture dust.
-
Packaging: Place waste in a clear, wide-mouth HDPE jar or a double-layered 6-mil polyethylene bag.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic Solid."
-
Constituents: "H-D-CHA-Ala-Arg-pNA (releases p-Nitroaniline)."
-
Hazard Checkbox: Toxic.
-
-
Segregation: Store in the "Toxic/Organic" waste satellite accumulation area.
Protocol B: Liquid Assay Waste (The "Mixed Waste" Dilemma)
Applicability: 96-well plates, cuvettes, and reservoirs containing substrate + biological sample (enzyme/plasma).[1]
The Challenge: This waste is technically "Mixed Waste" (Chemical + Biological).[1]
-
Standard Bio-waste practice: Autoclave or Bleach.
-
H-D-CHA-Ala-Arg-pNA practice:Neither. Autoclaving organic toxins is dangerous; Bleaching amines creates chloramines.
The Solution: Chemical Incineration Stream [1]
-
Quenching (Stop the Reaction):
-
Collection:
-
Transfer liquid to a Glass or HDPE Waste Carboy labeled "Aqueous Waste with Toxic Organics."
-
Do not use metal containers (acetic acid corrosivity).[1]
-
-
Deactivation of Biologicals (Without Bleach):
-
Since the waste will be incinerated, the biological hazard will be destroyed thermally.[1]
-
If your facility requires pre-disposal inactivation and incineration is off-site: Add a Phenolic Disinfectant (e.g., Amphyl or Vesphene) which is generally compatible with organic waste streams, unlike bleach.[1]
-
-
Final Disposal: Hand off to EHS for High-Temperature Incineration .
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for segregating H-D-CHA-Ala-Arg-pNA waste streams to ensure compliance and safety.
Figure 1: Decision tree for segregation of chromogenic substrate waste. Note the critical prohibition of bleach and autoclaving for liquid streams.[1]
Regulatory Compliance & Self-Validation
To ensure your lab is compliant, use this self-validation checklist before scheduling waste pickup.
Self-Validation Checklist
Regulatory Codes (US Context)
-
RCRA P-List (P077): Applies strictly to discarded commercial chemical products of p-Nitroaniline. While the substrate is a derivative, EHS best practice is to manage it under this umbrella to avoid "Characteristic Waste" violations.
-
RCRA Characteristic (D003): Potential reactivity if mixed improperly (though rare with this specific peptide).[1]
References
-
United States Environmental Protection Agency (EPA). List of Hazardous Wastes (P-List and U-List). 40 CFR § 261.33. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6932, p-Nitroaniline. PubChem. Available at: [Link][1]
-
Amherst College Environmental Health & Safety. Bleach Incompatibility Chart. (Demonstrating Amine/Bleach risks). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
